Technical Documentation Center

Kemptide TFA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Kemptide TFA

Core Science & Biosynthesis

Foundational

Kemptide (LRRASLG): A Deep Dive into the Archetypal PKA Substrate for Kinase Research and Drug Discovery

Abstract This technical guide provides a comprehensive exploration of Kemptide, the synthetic heptapeptide Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG). We delve into its seminal origins, tracing its sequence back to a key phos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of Kemptide, the synthetic heptapeptide Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG). We delve into its seminal origins, tracing its sequence back to a key phosphorylation site in porcine liver pyruvate kinase. The document elucidates the molecular underpinnings of its specificity as a premier substrate for cAMP-dependent Protein Kinase A (PKA), including a structural analysis of its interaction with the kinase's active site. Furthermore, we present detailed, field-proven protocols for both traditional radioactive and modern fluorescence-based in vitro kinase assays utilizing Kemptide. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of protein phosphorylation, kinase activity, and the discovery of novel kinase inhibitors.

I. Introduction: The Significance of a Model Substrate

The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is a cornerstone of cell biology and drug discovery. The complexity of cellular signaling pathways necessitates the use of well-characterized tools to dissect these intricate networks. An ideal model substrate for a given kinase should be specific, exhibit favorable kinetics, and be readily available in a pure, synthetic form. Kemptide, a synthetic heptapeptide, has for decades fulfilled these criteria for one of the most ubiquitous and vital kinases: cAMP-dependent Protein Kinase A (PKA)[1][2]. Its discovery was a pivotal moment in kinase research, providing a standardized tool that has been instrumental in elucidating the fundamental mechanisms of PKA function and in the high-throughput screening of potential therapeutic agents. This guide will provide an in-depth analysis of Kemptide, from its rational design to its practical application in the laboratory.

II. The Genesis of Kemptide: From a Native Phosphorylation Site to a Synthetic Tool

The story of Kemptide begins with the study of the hormonal regulation of glycolysis. It was known that the enzyme pyruvate kinase, a key regulator of this pathway, is itself regulated by phosphorylation.

A. The Native Template: Porcine Liver Pyruvate Kinase

The specific amino acid sequence of Kemptide was not arbitrarily chosen. Instead, it was meticulously derived from the natural phosphorylation site of porcine liver pyruvate kinase[3][4]. This enzyme is a known physiological substrate of PKA. The sequence surrounding the phosphorylated serine residue in this protein provided the blueprint for a highly efficient and specific substrate[5]. The heptapeptide LRRASLG represents a minimal, yet optimal, recognition motif for PKA[6].

B. The PKA Consensus Sequence: A Tale of Two Arginines

The remarkable specificity of Kemptide for PKA is largely attributed to its adherence to the canonical PKA consensus sequence: Arg-Arg-X-Ser/Thr-Φ, where 'X' is any amino acid and 'Φ' is a hydrophobic amino acid[6]. The two consecutive arginine residues at positions -3 and -2 relative to the phosphorylatable serine are the primary determinants of this specificity. These basic residues form critical electrostatic interactions with acidic residues in the active site of PKA, ensuring the precise orientation of the serine hydroxyl group for phosphoryl transfer.

III. The Molecular Dance: Kemptide in the PKA Active Site

// Edges edge [color="#5F6368", arrowhead="vee", penwidth=1.5]; Arg_minus_3 -> PKA_pocket:port1 [label="Ionic Bond"]; Arg_minus_2 -> PKA_pocket:port2 [label="Ionic Bond"]; Ser_0 -> Catalytic_Loop [label="Phosphoryl Transfer\n(mediated by Asp166 & Mg2+-ATP)"]; Leu_plus_1 -> PKA_pocket:port3 [label="Hydrophobic Interaction", style=dashed]; } PKA-Kemptide Binding Model.

The two arginine residues of Kemptide are anchored by salt bridges to acidic residues, such as Glutamate 170 and Glutamate 230, in the PKA catalytic cleft. This precise positioning aligns the serine residue's hydroxyl group with the γ-phosphate of ATP, facilitated by the catalytic loop, which includes the critical Aspartate 166 residue[8]. The leucine at the +1 position engages in hydrophobic interactions, further stabilizing the peptide within the active site.

IV. Quantifying the Interaction: The Kinetics of Kemptide Phosphorylation

The efficacy of Kemptide as a PKA substrate is quantitatively defined by its kinetic parameters. These values are essential for designing and interpreting kinase assays.

Kinetic ParameterTypical ValueSignificance
Km ~10-16 µM[3][4]Michaelis constant; indicates the substrate concentration at which the reaction rate is half of Vmax. A low Km signifies high affinity of the enzyme for the substrate.
kcat VariableTurnover number; represents the number of substrate molecules converted to product per enzyme molecule per unit time.
Vmax Dependent on enzyme concentrationThe maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat/Km HighCatalytic efficiency; reflects how efficiently the enzyme converts substrate to product at low substrate concentrations.

Note: kcat and Vmax are dependent on the specific reaction conditions and the purity and concentration of the PKA enzyme preparation.[9][10]

V. Kemptide in Action: Experimental Protocols for PKA Kinase Assays

Kemptide is a versatile tool for measuring PKA activity in vitro. Below are detailed protocols for both a classic radioactive assay and a more contemporary fluorescence-based assay.

A. Protocol 1: In Vitro Radioactive PKA Kinase Assay

This method remains a gold standard for its sensitivity and direct measurement of phosphoryl transfer.

1. Reagents and Materials:

  • Purified PKA catalytic subunit

  • Kemptide (LRRASLG) peptide

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (non-radioactive)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes

2. Experimental Workflow:

Radioactive_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_quenching Reaction Quenching & Separation cluster_detection Detection A Prepare Kinase Master Mix: - Kinase Buffer - Kemptide - PKA Enzyme B Initiate Reaction: Add [γ-32P]ATP to Master Mix A->B C Incubate at 30°C for 10-20 minutes B->C D Stop Reaction: Spot aliquot onto P81 paper C->D E Wash P81 paper 3x with 0.75% Phosphoric Acid (to remove unincorporated [γ-32P]ATP) D->E F Quantify 32P incorporation: Scintillation Counting E->F

3. Step-by-Step Methodology:

  • Prepare a kinase reaction master mix by combining the kinase reaction buffer, Kemptide (final concentration typically 50-100 µM), and the PKA enzyme (amount to be determined empirically, but often in the range of 1-10 ng per reaction).

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP (to achieve a final desired concentration, e.g., 100 µM) and [γ-32P]ATP (typically 1-10 µCi per reaction)[11]. The total reaction volume is usually 25-50 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) where the reaction is linear.

  • Stop the reaction by spotting an aliquot (e.g., 20 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers three times for 5-10 minutes each in fresh phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Perform a final wash with acetone to air dry the papers.

  • Place the dry P81 paper squares into scintillation vials with an appropriate scintillation cocktail and quantify the incorporated 32P using a scintillation counter.

B. Protocol 2: In Vitro Fluorescence-Based PKA Kinase Assay

This approach offers a non-radioactive, often continuous, and high-throughput compatible alternative. Many variations exist, including fluorescence polarization and mobility shift assays. Here, we outline a general protocol using a fluorescently labeled Kemptide.

1. Reagents and Materials:

  • Purified PKA catalytic subunit

  • Fluorescently labeled Kemptide (e.g., FAM-LRRASLG)

  • Kinase reaction buffer (as above)

  • ATP solution

  • Stop solution (e.g., containing EDTA to chelate Mg2+)

  • Microplate reader with appropriate fluorescence filters

  • Black, low-volume microplates (e.g., 384-well)

2. Experimental Workflow:

Fluorescent_Assay_Workflow cluster_prep_f Reaction Preparation cluster_reaction_f Kinase Reaction cluster_detection_f Detection A_f Dispense Assay Components to Microplate: - Kinase Buffer - Fluorescent Kemptide - PKA Enzyme - Test Compounds (for inhibitor screening) B_f Initiate Reaction: Add ATP A_f->B_f C_f Incubate at Room Temperature or 30°C B_f->C_f D_f Read Fluorescence Signal: (Can be continuous or endpoint after adding stop solution) C_f->D_f

3. Step-by-Step Methodology:

  • In a low-volume microplate, add the kinase reaction buffer, fluorescently labeled Kemptide (final concentration typically in the low micromolar range), and the PKA enzyme[12][13]. If screening for inhibitors, this is the step where test compounds are added.

  • Initiate the reaction by adding ATP to a final concentration of around the Km for ATP (typically 10-100 µM)[13].

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period.

  • The detection method will depend on the specific assay format.

    • For endpoint assays: Add a stop solution containing a chelating agent like EDTA to halt the reaction. The fluorescence is then read. The change in the fluorescent property (e.g., polarization) upon phosphorylation is measured.

    • For continuous assays: The microplate reader is set to take measurements at regular intervals from the start of the reaction. This allows for the monitoring of reaction kinetics in real-time[12].

  • The change in fluorescence is proportional to the extent of Kemptide phosphorylation and thus, the PKA activity.

VI. Conclusion: The Enduring Legacy of Kemptide

Kemptide, born from the careful dissection of a natural enzyme's regulatory mechanism, stands as a testament to the power of rational peptide design in biochemical research. Its high specificity and favorable kinetics have cemented its status as the archetypal substrate for Protein Kinase A. From fundamental studies of enzyme kinetics and structure-function relationships to high-throughput screening campaigns for novel therapeutics, Kemptide continues to be an indispensable tool. The protocols and data presented in this guide are intended to empower researchers to leverage this elegant peptide to its fullest potential, driving forward our understanding of cellular signaling and the development of next-generation kinase-targeted therapies.

VII. References

  • GenScript. (n.d.). Kemptide. Retrieved February 5, 2026, from [Link]

  • proteinkinase.biz. (n.d.). PKA substrate (Kemptide), 25 mg. Retrieved February 5, 2026, from [Link]

  • Ortega, J., et al. (2014). Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA. PLoS ONE, 9(10), e109639. [Link]

  • Giembycz, M. A., & Newton, R. (1996). TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide. Biochemical Pharmacology, 52(1), 121-125. [Link]

  • Stival, C., et al. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Journal of Visualized Experiments, (159), e61239. [Link]

  • PLOS ONE. (2014). Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA. Retrieved February 5, 2026, from [Link]

  • OUCI. (n.d.). Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide. Retrieved February 5, 2026, from [Link]

  • CORE. (n.d.). Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide. Retrieved February 5, 2026, from [Link]

  • NIH. (n.d.). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Structure of the PKA-Mg 2 ATP-Kemptide complex solvated with a 25.... Retrieved February 5, 2026, from [Link]

  • Kübler, D., Pyerin, W., Burow, E., & Kinzel, V. (1989). Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode. The Journal of biological chemistry, 264(24), 14549–14555.

  • Grant, B. D., & Taylor, S. S. (1995). Kinetic analysis of cAMP-dependent protein kinase: mutations at histidine 87 affect peptide binding and pH dependence. Biochemistry, 34(49), 16227–16234. [Link]

  • Edlund, B., Andersson, L., Titanji, V., Dahlqvist, U., Ekman, P., Zetterqvist, O., & Engström, L. (1975). Amino acid sequence around the phosphorylated sites of porcine and rat liver pyruvate kinase, type L. Biochemical and biophysical research communications, 67(4), 1516–1523. [Link]

  • Fenton, A. W., & Hutchinson, J. H. (2009). Allosteric regulation of human liver pyruvate kinase by peptides that mimic the phosphorylated/dephosphorylated N-terminus. FEBS letters, 583(19), 3299–3302. [Link]

  • Whitehouse, S., Feramisco, J. R., Casnellie, J. E., Krebs, E. G., & Walsh, D. A. (1983). Studies on the Kinetic Mechanism of the Catalytic Subunit of the CAMP-dependent Protein Kinase*. Journal of Biological Chemistry, 258(6), 3693-3701.

  • PLOS ONE. (n.d.). Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA. Retrieved February 5, 2026, from [Link]

  • EMBL-EBI. (n.d.). Pyruvate kinase, active site (IPR018209). Retrieved February 5, 2026, from [Link]

  • Ren, R. (2024, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube. [Link]

  • University of California, Davis. (n.d.). Introduction to Enzyme Kinetics. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Pyruvate kinase. Retrieved February 5, 2026, from [Link]

  • Israelsen, W. J., & Vander Heiden, M. G. (2015). Pyruvate kinase: function, regulation and role in cancer. Trends in cell biology, 25(11), 647–655. [Link]

Sources

Exploratory

Technical Deep Dive: Kemptide TFA in Kinase Profiling

Chemical Identity & Structural Analysis[1][2] Kemptide is a synthetic heptapeptide designed to serve as a highly specific substrate for cAMP-dependent protein kinase (PKA).[1][2] While its sequence is simple, the physico...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2]

Kemptide is a synthetic heptapeptide designed to serve as a highly specific substrate for cAMP-dependent protein kinase (PKA).[1][2] While its sequence is simple, the physicochemical properties of its trifluoroacetate (TFA) salt form are critical for accurate stoichiometric calculations in kinetic assays.

Molecular Specifications
PropertySpecification
Sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)
Empirical Formula C₃₂H₆₁N₁₃O₉
Monoisotopic Mass (Free Base) 771.47 Da
Average Molecular Weight (Free Base) 771.92 g/mol
Isoelectric Point (pI) ~12.0 (Highly Basic due to Arg residues)
Counterion Trifluoroacetate (CF₃COO⁻)
The "Net Peptide" vs. "Gross Weight" Distinction

A common source of experimental error in kinase kinetics is treating the lyophilized powder weight as the active peptide weight. Kemptide is synthesized via solid-phase peptide synthesis (SPPS) and cleaved using Trifluoroacetic Acid (TFA).[1]

Due to the two Arginine residues and the N-terminal amine, Kemptide has three potential protonation sites . Consequently, the commercial product is a TFA salt, not a free base.

  • Theoretical Salt MW:

    
    [1]
    
  • Implication: If you weigh 1 mg of powder, you may only have ~0.7 mg of active Kemptide (depending on residual water and exact TFA stoichiometry).

  • Correction Factor: Always calculate concentration based on Net Peptide Content (NPC) provided on the Certificate of Analysis (CoA), typically 70–80%.


[1]

Mechanistic Role: The PKA Consensus Motif

Kemptide was derived from the phosphorylation site of porcine liver Pyruvate Kinase.[3][4] Its utility stems from its ability to strip away the tertiary structure of the native protein, presenting only the essential recognition elements to the PKA catalytic cleft.

PKA Recognition Logic

PKA recognizes the consensus sequence R-R-x-S/T-Hyd , where:

  • R-R (-3, -2 positions): Positively charged Arginines interact with acidic Glutamate residues in the PKA binding pocket, anchoring the substrate.[1]

  • S (Position 0): The Serine hydroxyl group is positioned perfectly for nucleophilic attack on the

    
    -phosphate of ATP.[1]
    
  • Hyd (+1 position): A hydrophobic residue (Leucine in Kemptide) often follows the phosphorylation site.[1]

PKA_Recognition PKA PKA Catalytic Subunit Arg_Residues Arg-Arg (-3, -2) (Basic Anchor) PKA->Arg_Residues Electrostatic Attraction (Glu sites) ATP ATP-Mg2+ PKA->ATP Binds Ser_Residue Serine (0) (Acceptor) Arg_Residues->Ser_Residue Positions Hydrophobic Leu (+1) (Hydrophobic Clamp) Ser_Residue->Hydrophobic Peptide Bond ATP->Ser_Residue Gamma-PO4 Transfer

Figure 1: Mechanistic logic of PKA substrate recognition. The Arginine residues serve as the electrostatic anchor, positioning the Serine for phosphorylation.

Experimental Protocol: Coupled Spectrophotometric Assay

While radioactive


-ATP assays are sensitive, they are discontinuous and hazardous.[1] The Roskoski Coupled Enzyme Assay  is the gold standard for continuous kinetic monitoring of Kemptide phosphorylation. This system links ADP production to NADH oxidation.[1]
The Coupled Reaction System
  • Kinase Reaction:

    
    [1]
    
  • Regeneration:

    
    [1]
    
  • Reporter:

    
    
    

Readout: Decrease in absorbance at 340 nm (NADH oxidation) is directly proportional to Kemptide phosphorylation.[1]

Protocol Workflow

Reagents:

  • Buffer: 50 mM MOPS (pH 7.0), 10 mM MgCl₂.

  • Substrate Mix: 1 mM Kemptide, 1 mM ATP.

  • Coupling Mix: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).[1]

Step-by-Step Methodology:

  • Blank Preparation: In a quartz cuvette, add Buffer, Coupling Mix, and Kemptide.

  • Baseline Check: Monitor

    
     for 2 minutes to ensure stability (no background ATPase activity).
    
  • Initiation: Add PKA enzyme (or cell lysate).[1]

  • Measurement: Record

    
     for 5–10 minutes at 30°C.
    
  • Calculation:

    
    [1]
    

Coupled_Assay ATP ATP PKA PKA Enzyme ATP->PKA Kemptide Kemptide Kemptide->PKA ADP ADP PKA->ADP Phosphorylation PK_Enz Pyruvate Kinase (Coupling Enz 1) ADP->PK_Enz PK_Enz->ATP Regeneration Pyruvate Pyruvate PK_Enz->Pyruvate PEP PEP PEP->PK_Enz LDH LDH (Coupling Enz 2) Pyruvate->LDH NAD NAD+ (Abs 340nm Low) LDH->NAD Signal Readout NADH NADH (Abs 340nm High) NADH->LDH

Figure 2: The Roskoski coupled enzyme assay workflow. Kemptide phosphorylation drives NADH oxidation, allowing real-time kinetic measurement.[1]

Handling, Stability & Troubleshooting

Solubility & Storage[2]
  • Solubility: Kemptide TFA is highly soluble in water (>10 mg/mL).[1][5]

  • Stock Solution: Prepare at 10 mM in sterile, deionized water. Aliquot into screw-cap tubes (avoid snap-caps to prevent evaporation/sublimation during storage).

  • Stability: Stable at -20°C for 6–12 months. Avoid repeated freeze-thaw cycles, which can hydrolyze the peptide bonds.

The TFA Interference Factor

Problem: High concentrations of TFA (from the peptide salt) can lower the pH of the assay buffer or directly inhibit certain kinase isoforms. Solution:

  • Ensure your assay buffer (e.g., MOPS, HEPES) has sufficient buffering capacity (>50 mM) to neutralize the TFA counterions introduced by the substrate.

  • If using cell-based assays where TFA cytotoxicity is a concern, consider dialyzing the peptide or purchasing "Desalted" or "Acetate salt" variants, though these are often more expensive and hygroscopic.

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888–4894.

  • Roskoski, R. Jr. (1983). Assays of protein kinase.[1] Methods in Enzymology, 99, 3–6.

  • Promega Corporation. Kemptide (PKA) Peptide Substrate Technical Manual.

  • Cook, P. F., et al. (1982). Kinetic mechanism of the catalytic subunit of the cAMP-dependent protein kinase. Biochemistry, 21(23), 5794–5799.[1]

Sources

Foundational

Mechanism of Kemptide Phosphorylation by Protein Kinase A (PKA): A Structural and Kinetic Guide

Topic: Mechanism of Kemptide Phosphorylation by PKA Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary This guide provides a comprehensive t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Kemptide Phosphorylation by PKA Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the phosphorylation of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) by the catalytic subunit of cAMP-dependent protein kinase (PKA).[1] Kemptide, a synthetic heptapeptide derived from the phosphorylation site of porcine liver pyruvate kinase, serves as the gold-standard substrate for PKA activity assays due to its high specificity and favorable kinetic properties (


). This document details the molecular recognition events, the Ordered Bi-Bi kinetic mechanism, and a validated spectrophotometric protocol for assaying PKA activity, designed for reproducibility in high-throughput drug screening environments.

Molecular Architecture of the Reaction

The Substrate: Kemptide

Kemptide was rationally designed to mimic the consensus phosphorylation sequence of PKA.[2][3] Its sequence, L-R-R-A-S-L-G , contains the critical determinants for PKA recognition:

  • Consensus Motif: R-R-X-S/T-Y (where Y is a hydrophobic residue).

  • P-3 and P-2 Positions (Arg-Arg): These positively charged arginine residues are obligate for high-affinity binding.

  • P Site (Ser): The nucleophilic hydroxyl group of this serine is the acceptor for the

    
    -phosphate of ATP.
    
Structural Basis of Recognition

The high specificity of PKA for Kemptide is driven by electrostatic steering. The PKA catalytic core contains a conserved "acidic patch" that docks the basic arginine residues of Kemptide.

  • P-3 Arginine (Arg

    
    ):  Forms ionic bonds with Glu127  and Tyr330  (via hydroxyl) in the PKA catalytic subunit.
    
  • P-2 Arginine (Arg

    
    ):  Interacts with Glu170  and Glu230 .
    
  • Catalytic Positioning: The peptide is oriented such that the Serine hydroxyl is positioned near Asp166 , the catalytic base that facilitates proton abstraction, enabling nucleophilic attack on the ATP

    
    -phosphate.
    
Visualization: Molecular Recognition Interface

The following diagram illustrates the electrostatic docking mechanism.

MolecularRecognition Glu127 Glu127 (PKA) Arg_P3 Arg (P-3) Glu127->Arg_P3 Ionic Bond Glu170 Glu170 (PKA) Arg_P2 Arg (P-2) Glu170->Arg_P2 Ionic Bond Glu230 Glu230 (PKA) Glu230->Arg_P2 Ionic Bond Asp166 Asp166 (Catalytic Base) Ser_P0 Ser (P-0) Asp166->Ser_P0 Proton Abstraction ATP_Gamma ATP γ-Phosphate Ser_P0->ATP_Gamma Nucleophilic Attack

Caption: Electrostatic docking of Kemptide Arginines to the PKA Acidic Patch and catalytic orientation.

Kinetic Mechanism: Ordered Bi-Bi[5]

PKA follows an Ordered Bi-Bi mechanism . This causality is critical for experimental design; the enzyme must be saturated with ATP before Kemptide binding can effectively drive catalysis.

The Reaction Pathway[5]
  • Binding Event 1: MgATP binds to the free enzyme (E), inducing a conformational change (closing of the glycine-rich loop).

  • Binding Event 2: Kemptide binds to the E-MgATP complex.

  • Catalysis: Phosphoryl transfer occurs within the ternary complex.

  • Release: ADP is the rate-limiting product release, often defining the turnover number (

    
    ).
    
Kinetic Constants
  • 
     (Kemptide):  Typically 10--20 
    
    
    
    M
    (standard conditions).
  • 
     (ATP):  Typically 10--15 
    
    
    
    M
    .
  • 
    : 
    
    
    
    .

OrderedBiBi E Enzyme (PKA) EMgATP E-MgATP (Binary Complex) E->EMgATP + MgATP MgATP MgATP->EMgATP Ternary E-MgATP-Kemptide (Ternary Complex) EMgATP->Ternary + Kemptide Kemptide Kemptide->Ternary Products E-ADP-P_Kemptide Ternary->Products Catalysis P_Kemptide Phospho-Kemptide Products->P_Kemptide Fast ADP ADP Products->ADP Slow (Rate Limiting) E_Final Enzyme (PKA) Products->E_Final Release

Caption: Ordered Bi-Bi mechanism showing obligatory ATP binding prior to Kemptide substrate binding.

Experimental Validation: Coupled Enzyme Assay

While radioactive (


P) assays are sensitive, the Spectrophotometric Coupled Enzyme Assay  is the preferred method for high-throughput screening and kinetic characterization due to safety and real-time monitoring capabilities.
Principle

This assay couples the production of ADP (from the PKA reaction) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Stoichiometry: 1 mol Kemptide phosphorylated

    
     1 mol ADP 
    
    
    
    1 mol NADH oxidized.
  • Readout: Decrease in absorbance at 340 nm .

Diagrammatic Workflow

CoupledAssay cluster_0 Primary Reaction (PKA) cluster_1 Coupling Reaction 1 (Pyruvate Kinase) cluster_2 Coupling Reaction 2 (LDH) Step1 ATP + Kemptide -> ADP + P-Kemptide Step2 ADP + PEP -> ATP + Pyruvate Step1->Step2 ADP Transfer Step3 Pyruvate + NADH -> Lactate + NAD+ Step2->Step3 Pyruvate Transfer Readout Measure Absorbance Decrease @ 340nm Step3->Readout NADH Oxidation

Caption: NADH-coupled spectrophotometric assay workflow for real-time PKA kinetics.

Detailed Protocol

Reagents:

  • Buffer: 50 mM MOPS (pH 7.0), 10 mM MgCl

    
    .
    
  • Substrate: 100

    
    M Kemptide (final).
    
  • ATP: 1 mM ATP.

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 15 U/mL Pyruvate Kinase, 15 U/mL Lactate Dehydrogenase.

  • Enzyme: PKA Catalytic Subunit (approx. 10-50 nM).

Procedure:

  • Prepare Master Mix: Combine Buffer, MgCl

    
    , PEP, NADH, PK, and LDH in a cuvette or microplate well.
    
  • Baseline: Monitor

    
     for 2 minutes to ensure stability (slope should be zero).
    
  • Add PKA: Add the enzyme and incubate for 2 minutes.

  • Initiate: Add ATP (or Kemptide) to start the reaction. Note: Adding ATP last is preferred to prevent pre-reaction ATP hydrolysis.

  • Measure: Record

    
     every 10-15 seconds for 5-10 minutes.
    
  • Calculate: Use the extinction coefficient of NADH (

    
    ) to convert 
    
    
    
    to
    
    
    .
Data Analysis Template

Use the following structure to organize kinetic data:

VariableConcentration (

M)
Initial Velocity (

,

M/min)
Specific Activity (U/mg)
Blank 00.00N/A
Sub-Sat 5 (

)
ValueValue
Near

15ValueValue
Saturating 100 (

)
Value (

)
Value

Drug Development Context: Inhibition Studies

Kemptide is the standard substrate for screening PKA inhibitors (e.g., H-89, PKI). Because PKA is an Ordered Bi-Bi enzyme:

  • Competitive Inhibitors (vs. ATP): Will increase the apparent

    
     for ATP but not affect 
    
    
    
    .
  • Competitive Inhibitors (vs. Kemptide): Will increase the apparent

    
     for Kemptide.
    
  • PKI (Protein Kinase Inhibitor): A pseudosubstrate inhibitor that binds with sub-nanomolar affinity, effectively blocking the Kemptide binding site.

Validation Step: Any new inhibitor screen should include a control well with PKI (5-24) to define the 0% activity baseline, ensuring that the observed signal decrease is due to PKA inhibition and not interference with the coupling enzymes (PK/LDH).

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888-4894.

  • Zheng, J., Trafny, E. A., Knighton, D. R., Xuong, N. H., Taylor, S. S., Ten Eyck, L. F., & Sowadski, J. M. (1993).[4] 2.2 Å refined crystal structure of the catalytic subunit of cAMP-dependent protein kinase complexed with MnATP and a peptide inhibitor.[4] Acta Crystallographica Section D, 49(4), 362-365.

  • Cook, P. F., Neville, M. E., Vrana, K. E., Hartl, F. T., & Roskoski, R. (1982). Adenosine cyclic 3',5'-monophosphate dependent protein kinase: kinetic mechanism for the bovine skeletal muscle catalytic subunit. Biochemistry, 21(23), 5794-5799.

  • Roskoski, R. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Taylor, S. S., et al. (2012). PKA: a portrait of protein kinase dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1266-1276.

Sources

Exploratory

Technical Guide: Kemptide & The Consensus Sequence of Pyruvate Kinase

Optimizing PKA Kinetics & Metabolic Regulation Analysis Executive Summary This technical guide analyzes Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), the synthetic heptapeptide derived from the regulatory phosphorylation site...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing PKA Kinetics & Metabolic Regulation Analysis

Executive Summary

This technical guide analyzes Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), the synthetic heptapeptide derived from the regulatory phosphorylation site of L-type Pyruvate Kinase . It serves as the industry-standard substrate for assaying cAMP-dependent protein kinase (PKA) activity due to its high specificity and favorable kinetic properties. This document details the molecular architecture of the consensus sequence, the physiological signaling pathway governing Pyruvate Kinase inactivation, and a validated experimental protocol for kinetic profiling, designed for researchers in metabolic regulation and kinase inhibitor development.

Part 1: Molecular Architecture & The Consensus Motif

The Sequence Origin

Kemptide was originally designed by Kemp et al. (1977) , who isolated the phosphorylation site of porcine liver Pyruvate Kinase. The native enzyme is regulated by PKA to control glycolytic flux.

  • Native Context (Porcine L-PK): ...Gly-Tyr-Leu-Arg-Arg-Ala-Ser-Leu -Val...

  • Synthetic Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly [1][2]

The PKA Consensus Motif

PKA is a Serine/Threonine kinase that recognizes a specific basophilic motif. Kemptide represents the "perfect" consensus, ensuring high affinity (


) and rapid turnover.

The Consensus Rules:

  • Positions -3 and -2 (Arg-Arg): Critical for electrostatic docking. The PKA catalytic subunit contains a negatively charged pocket (Glu127, Glu170, Glu230) that anchors the positively charged Arginines.

  • Position 0 (Ser): The phospho-acceptor.[3][4]

  • Position +1 (Leu/Hydrophobic): A hydrophobic residue here fits into a hydrophobic pocket on the kinase surface, locking the substrate in place.

Visualization: Kinase-Substrate Recognition

The following diagram illustrates the electrostatic clamping mechanism that makes Kemptide such a specific substrate.

PKA_Kemptide_Interaction cluster_PKA PKA Catalytic Cleft (Anionic) cluster_Kemptide Kemptide Sequence (Cationic) Glu127 Glu-127 (-) Arg_3 Arg (-3) (+) Glu127->Arg_3 Ionic Bond Glu170 Glu-170 (-) Arg_2 Arg (-2) (+) Glu170->Arg_2 Ionic Bond Glu230 Glu-230 (-) Glu230->Arg_2 Ionic Bond HydroPocket Hydrophobic Pocket Ser_0 Ser (0) (Acceptor) ATP_Gamma ATP (Gamma-PO4) Ser_0->ATP_Gamma Phospho-transfer Leu_1 Leu (+1) Leu_1->HydroPocket Hydrophobic Interaction

Caption: Schematic of the electrostatic "clamp" between PKA's acidic active site residues and Kemptide's basic Arginine residues.

Part 2: Physiological Context (The "Why")

Understanding the source of Kemptide requires understanding the regulation of Liver Pyruvate Kinase (L-PK) .

The Metabolic Switch

In the liver, glycolysis and gluconeogenesis are reciprocally regulated to maintain blood glucose.

  • Fed State (Insulin): L-PK is dephosphorylated (Active). It converts Phosphoenolpyruvate (PEP) to Pyruvate, driving glycolysis.[5]

  • Fasted State (Glucagon): Glucagon triggers the cAMP cascade. PKA phosphorylates L-PK at Serine 12 .[6]

  • Result: Phosphorylated L-PK is inactivated . This blocks glycolysis, preventing the liver from consuming the glucose it is synthesizing via gluconeogenesis.

Signaling Pathway Diagram

This pathway demonstrates the physiological cascade that Kemptide mimics in vitro.

Metabolic_Pathway Glucagon Glucagon (Hormone) GPCR Glucagon Receptor (GPCR) Glucagon->GPCR AC Adenylyl Cyclase GPCR->AC Gs Alpha Activation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA_Inactive PKA (Inactive Tetramer) cAMP->PKA_Inactive Binds Reg Subunits PKA_Active PKA (Active Catalytic Subunit) PKA_Inactive->PKA_Active Dissociation LPK_Active Pyruvate Kinase (Active) Driving Glycolysis PKA_Active->LPK_Active Phosphorylates Ser-12 LPK_Inactive Pyruvate Kinase-P (Inactive) Sparing Glucose LPK_Active->LPK_Inactive Inhibition

Caption: The Glucagon-PKA signaling axis. Phosphorylation of Pyruvate Kinase at Ser-12 (the Kemptide sequence) halts glycolysis during fasting.

Part 3: Experimental Protocol (The Kemptide Assay)

The P81 Phosphocellulose Paper Assay is the gold standard for measuring PKA activity using Kemptide. It relies on the strong binding of the cationic peptide (Arg-Arg) to the anionic paper, while unreacted anionic ATP is washed away.

Kinetic Parameters
ParameterValueSignificance
Sequence L-R-R-A-S-L-GMinimum consensus for high-affinity binding.
Molecular Weight 771.9 DaSmall size allows rapid diffusion.

(PKA)

High affinity allows sensitivity at low enzyme concentrations.


Comparable to native protein substrates.
pI (Isoelectric Point) ~11.0Highly basic; essential for P81 binding.
Step-by-Step Methodology

Objective: Quantify PKA specific activity in cell lysate or purified fraction.[7]

Reagents:

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl

    
    , 0.1 mg/mL BSA.
    
  • Substrate: 100

    
     Kemptide (Final concentration).
    
  • ATP Mix: 100

    
     cold ATP + [
    
    
    
    -
    
    
    P]ATP (approx. 100-200 cpm/pmol specific activity).
  • Activator: 10

    
     cAMP (optional, to measure total PKA).
    
  • Stop Agent: 75 mM Phosphoric Acid (

    
    ).
    

Workflow:

  • Preparation: Pre-incubate enzyme sample in Reaction Buffer (with or without cAMP) at 30°C for 2 minutes.

  • Initiation: Add the ATP/Kemptide master mix to start the reaction. Total volume: 50

    
    .
    
  • Incubation: Incubate at 30°C for 5–10 minutes. Note: Ensure <10% substrate consumption to maintain initial rate conditions.

  • Termination: Spot 25

    
     of the reaction mixture immediately onto a 
    
    
    
    cm square of Whatman P81 Phosphocellulose paper .
  • Washing (The Critical Step):

    • Immediately drop the paper into a beaker of 75 mM Phosphoric Acid.

    • Wash 4 times, 5 minutes each, with agitation.

    • Mechanism:[7] The acid keeps the Kemptide positively charged (binding to P81) while keeping ATP negatively charged (washing away).

  • Quantification: Rinse papers with ethanol (to dry), place in scintillation vials, add fluid, and count (Cerenkov or scintillation).

Self-Validating Controls

To ensure data integrity (E-E-A-T), every assay run must include:

  • Blank (No Enzyme): Measures non-specific ATP binding to P81 paper.

  • Blank (No Substrate): Measures autophosphorylation of the kinase or other proteins in the lysate.

  • PKI Control: Add Protein Kinase Inhibitor (PKI) peptide. Activity remaining is not PKA (verifies specificity).

Part 4: Troubleshooting & Optimization

Ionic Strength Sensitivity

PKA-Kemptide interaction is primarily electrostatic (Arg+ <-> Glu-).

  • Problem: High salt concentrations (>100 mM NaCl) shield these charges.

  • Result: Drastic increase in

    
     and loss of activity.
    
  • Solution: Desalt crude lysates or keep final assay ionic strength below 50 mM.

Substrate Inhibition

While rare with Kemptide compared to histone substrates, excessively high concentrations (>200


) can cause substrate inhibition or high background on P81 paper. Maintain concentration near 

(approx. 50–100

).
P81 Paper Handling[7]
  • Acidity: The wash acid must be Phosphoric Acid , not TCA (Trichloroacetic acid). TCA precipitates proteins/ATP onto the paper, causing high background.

  • Volume: Use at least 5-10 mL of acid per paper square to prevent ATP re-adsorption.

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888-4894.

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Engstrom, L. (1978). The regulation of liver pyruvate kinase by phosphorylation-dephosphorylation. Current Topics in Cellular Regulation, 13, 29-51.

  • Promega Corporation. Kemptide (PKA) Peptide Substrate Protocol & Technical Bulletin.

Sources

Foundational

The Hidden Variable in Kinase Kinetics: A Technical Guide to Kemptide TFA vs. Acetate

Executive Summary In the high-precision world of kinase profiling, the peptide substrate is often treated as a constant. However, for Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) —the gold-standard substrate for Protein Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision world of kinase profiling, the peptide substrate is often treated as a constant. However, for Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) —the gold-standard substrate for Protein Kinase A (PKA)—the counter-ion associated with its basic residues is a critical variable.

This guide dissects the technical and functional differences between Kemptide Trifluoroacetate (TFA) and Kemptide Acetate . While the peptide sequence remains identical, the salt form dictates solubility, pH stability, cytotoxicity, and spectral integrity. For researchers moving from cell-free biochemical assays to live-cell signaling studies, failing to account for the counter-ion can introduce significant experimental artifacts.

Chemical Fundamentals: The Counter-Ion Architecture

Kemptide is a cationic peptide. Its sequence contains two Arginine (Arg) residues and a free N-terminus, giving it a net positive charge at neutral pH. To maintain electroneutrality in solid form, these positive charges must be paired with anions.

Origin of the Difference
  • Kemptide TFA: The default product of Solid-Phase Peptide Synthesis (SPPS). TFA is used to cleave the peptide from the resin and deprotect side chains. During Reverse-Phase HPLC (RP-HPLC) purification, TFA is added to the mobile phase to sharpen peaks. Consequently, the final lyophilized powder is a TFA salt.

  • Kemptide Acetate: A "finished" product. It requires a downstream ion-exchange step (typically using quaternary ammonium resins or specific HPLC buffers) to replace the trifluoroacetate anions with acetate.

Physicochemical Comparison
FeatureKemptide TFAKemptide Acetate
Counter-ion Source SPPS Cleavage & HPLC PurificationIon Exchange Processing
Acidity (pKa) Strong Acid (~0.[1][2]23)Weak Acid (~4.[2]76)
Buffering Capacity Low; prone to acidifying unbuffered solutionsModerate; closer to physiological pH
Solubility High (often "fluffy" lyophilizate)High (often denser cake)
Spectral Properties Strong IR absorption at 1670 cm⁻¹ (Amide I interference)Transparent in critical IR regions
Fluorine NMR Strong ¹⁹F SignalSilent

Biological Implications: The "Why" Behind the Choice

The choice of salt is not merely cosmetic; it fundamentally alters the experimental environment.

In Vitro Enzymatic Assays (PKA Kinetics)

In cell-free systems (e.g., radiometric kinase assays), Kemptide TFA is often acceptable if the reaction buffer is strong enough (e.g., 50 mM Tris or HEPES) to neutralize the acidity of the TFA.

  • Risk Factor: If the buffer capacity is weak, the release of TFA upon solubilization can drop the pH below the PKA optimum (pH 7.0–7.5), artificially reducing

    
     or altering 
    
    
    
    .
  • Ionic Strength: TFA is a chaotropic ion. At high concentrations (mM range used in kinetic studies), it can alter the hydration shell of enzymes, potentially affecting structure-function relationships.

Live-Cell and Tissue Assays

This is the critical divergence point. TFA is cytotoxic. [3]

  • Mechanism: TFA can disrupt cell membranes and acidify the cytosol. Even at nanomolar concentrations, TFA has been shown to inhibit osteoblast proliferation and alter cytokine release in immune cells.

  • Recommendation: For any assay involving live cells (e.g., microinjection of substrate, lysate-on-cell experiments), Kemptide Acetate is mandatory .

Spectral Interference

For structural studies using FTIR (Fourier Transform Infrared Spectroscopy), the TFA counter-ion has a strong absorption band around 1670 cm⁻¹, which directly overlaps with the Amide I band (used to determine secondary structure).[4] Kemptide Acetate eliminates this noise floor.

Visualization of Impact Pathways

The following diagram illustrates how the choice of counter-ion propagates through experimental workflows, affecting data integrity.

Kemptide_Impact cluster_0 Synthesis Source SPPS SPPS Cleavage (Standard) Purification RP-HPLC (+0.1% TFA) SPPS->Purification K_TFA Kemptide TFA (Default Salt) Purification->K_TFA Exchange Ion Exchange (Resin/HPLC) K_TFA->Exchange Optional Step Cell_Assay Live Cell Assay K_TFA->Cell_Assay Enz_Assay Enzymatic Assay (Cell-Free) K_TFA->Enz_Assay Spec_Assay FTIR/NMR Structural Study K_TFA->Spec_Assay K_Ace Kemptide Acetate (Biocompatible) Exchange->K_Ace K_Ace->Cell_Assay K_Ace->Enz_Assay K_Ace->Spec_Assay Success Valid Data K_Ace->Success Optimal Tox Cytotoxicity & pH Drop Cell_Assay->Tox High Risk Enz_Assay->Success Requires Strong Buffer Noise Spectral Interference Spec_Assay->Noise 1670 cm-1 Overlap

Caption: Impact of Kemptide counter-ion choice on downstream experimental validity.

Experimental Workflows

Protocol: TFA-to-Acetate Exchange (Resin Method)

If you possess Kemptide TFA and require the Acetate form for a sensitive assay, use this self-validating protocol.

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent quaternary ammonium resin).

  • 1 M Acetic Acid.[1]

  • Milli-Q Water.

  • Lyophilized Kemptide TFA.[5]

Step-by-Step:

  • Resin Preparation: Wash the resin column with 5-10 column volumes (CV) of 1 M Acetic Acid to convert the resin to the acetate form.

  • Equilibration: Wash with Milli-Q water until the eluate pH is neutral (~pH 6-7). Validation: Use pH paper to confirm neutral pH.

  • Loading: Dissolve Kemptide TFA in a minimal volume of water. Load onto the column.[5][6]

  • Elution: Elute with Milli-Q water. The peptide (positively charged) will pass through, while the TFA anions (negatively charged) will bind to the resin, exchanging with Acetate ions.

  • Lyophilization: Collect fractions, monitor via UV (214/220 nm), pool peptide-containing fractions, and freeze-dry.

Protocol: PKA Kinase Assay (Salt-Aware)

When using Kemptide (regardless of salt) in a kinase assay, the following buffer controls are mandatory to ensure the "salt effect" does not skew


 data.
  • Buffer Selection: Use 50 mM MOPS or HEPES (pH 7.4). Avoid unbuffered water.

  • Substrate Prep: Dissolve Kemptide to 10x working concentration.

    • Check Point: Measure pH of this 10x stock. If using TFA salt, it may be acidic (pH < 4). Adjust carefully with dilute NaOH if necessary, or rely on the assay buffer if the dilution factor is high.

  • Reaction Mix:

    • PKA Catalytic Subunit[7]

    • ATP (radiolabeled or fluorescent analog)

    • Mg²⁺ / Mn²⁺ cofactors

    • Kemptide Substrate

  • Initiation: Start reaction with ATP.

  • Validation: Run a "No Enzyme" control to check for acid-hydrolysis of ATP (rare, but possible if TFA drops pH drastically).

Selection Guide: When to Use Which?

ApplicationRecommended FormRationale
High-Throughput Screening (HTS) TFA Cost-effective; buffer capacity in HTS plates usually handles the acidity.
Live Cell / In Vivo Acetate Essential to prevent cytotoxicity and osmotic stress.
NMR / FTIR Structural Biology Acetate / HCl Avoids ¹⁹F signals and Amide I band overlap.
Clinical / GMP Development Acetate Regulatory bodies generally prefer Acetate over TFA due to toxicology profiles.

References

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from

  • Sikora, K., et al. (2018).[5] Elimination and Exchange of Trifluoroacetate Counter-ion from Cationic Peptides: A Critical Evaluation of Different Approaches. International Journal of Peptide Research and Therapeutics.[5] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115). Retrieved from

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from

  • MedChemExpress. (n.d.).[8] Kemptide Product Information & Properties.[8][9] Retrieved from

Sources

Exploratory

Technical Deep Dive: Kemptide as the Gold Standard PKA Substrate

Executive Summary Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide derived from the phosphorylation site of porcine liver pyruvate kinase. Since its characterization by Kemp et al.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide derived from the phosphorylation site of porcine liver pyruvate kinase. Since its characterization by Kemp et al. in 1977, it has served as the benchmark substrate for assessing cAMP-dependent protein kinase (PKA) activity.

Its utility stems not merely from its historical precedence but from its molecular precision . Kemptide embodies the perfect consensus motif for PKA, offering a high-affinity, kinetically favorable interaction that minimizes cross-reactivity with other serine/threonine kinases (such as PKC or PKG). This guide dissects the structural basis of this specificity, its kinetic profile, and best-practice methodologies for its application in drug discovery and basic research.

Molecular Basis of Specificity

To understand why Kemptide is used, one must understand the PKA consensus sequence. PKA preferentially phosphorylates serine or threonine residues in the context of paired basic residues upstream of the phosphorylation site.

The Consensus Motif

The canonical recognition sequence for PKA is: Arg-Arg-X-Ser/Thr-Y

  • Arg (R) at P-3 and P-2: Essential for high-affinity binding.

  • X at P-1: Any amino acid (often small).

  • Ser/Thr at P0: The phospho-acceptor.[1]

  • Y at P+1: A large hydrophobic residue (often Leu, Ile, or Phe).

Kemptide Sequence Analysis

Kemptide (L-R-R -A-S -L-G) aligns perfectly with this motif:

  • P-3/P-2 (Arg-Arg): These positively charged arginine residues form strong electrostatic interactions with specific acidic glutamate residues (Glu127 and Glu330 in the catalytic subunit) located in the enzyme's binding cleft. This "electrostatic clamp" is the primary determinant of specificity.

  • P-1 (Ala): A small residue that prevents steric hindrance near the catalytic site.

  • P0 (Ser): The acceptor site.[1]

  • P+1 (Leu): A hydrophobic residue that fits into a hydrophobic pocket on the kinase surface, stabilizing the transition state.

Visualization: The Electrostatic Clamp

The following diagram illustrates the logical interaction between the Kemptide sequence and the PKA catalytic cleft.

PKA_Kemptide_Interaction cluster_PKA PKA Catalytic Cleft (Negative Potential) cluster_Kemptide Kemptide Substrate (Positive Potential) Glu127 Glu 127 (Acidic Loop) Glu170 Glu 170 (Catalytic Loop) Glu230 Glu 230 (Peptide Positioner) HydroPocket Hydrophobic Pocket Leu_N Leu (N-term) Arg_P3 Arg (P-3) Arg_P3->Glu127 Ionic Bond Arg_P2 Arg (P-2) Arg_P2->Glu170 Orientation Arg_P2->Glu230 Ionic Bond Ala_P1 Ala (P-1) Ser_P0 Ser (P0) Phospho-acceptor Ser_P0->Glu170 Phospho-transfer Leu_P1 Leu (P+1) Leu_P1->HydroPocket Hydrophobic Interaction Gly_C Gly (C-term)

Caption: Schematic of the electrostatic "locking" mechanism between Kemptide's Arginine residues and PKA's Glutamate residues.

Kinetic Profiling

Kemptide is not just specific; it is kinetically efficient. In many cases, the peptide substrate displays superior kinetics compared to the native protein (pyruvate kinase) because it lacks the tertiary structure bulk that can impede access to the active site in in vitro assays.

Key Kinetic Parameters
ParameterTypical ValueSignificance

(Michaelis Constant)
3 – 20 µM Indicates high affinity. The low

allows assays to be run at moderate substrate concentrations (e.g., 100 µM) to ensure saturation (

conditions).

High Rapid turnover allows for sensitive detection of low-abundance kinase activity in crude lysates.
Specificity Constant (

)
High Kemptide is phosphorylated 10-100x more efficiently by PKA than by functionally related kinases like PKG or PKC.

Why this matters: The low


 ensures that the assay remains linear relative to enzyme concentration, rather than being limited by substrate availability, provided the substrate is used at saturating levels (

).

Experimental Utility & Protocols

Validated Assay Workflow

The following protocol outlines a standard radiometric assay using


. While non-radioactive methods (fluorescence polarization, ELISA) exist, the radiometric method remains the gold standard for defining specific activity.

Critical Control: Because Kemptide can be phosphorylated by other basophilic kinases (albeit poorly), a PKA-specific inhibitor (PKI) must be included in a parallel reaction. PKA activity is defined as the difference between the total activity and the activity remaining in the presence of PKI.

Assay_Workflow Start Sample Preparation (Cell Lysate/Purified Enzyme) Split Split Sample Start->Split Rxn_A Reaction A: Substrate + ATP Split->Rxn_A Total Kinase Rxn_B Reaction B: Substrate + ATP + PKI (Inhibitor) Split->Rxn_B Non-Specific Background Incubate Incubate 30°C, 10-30 min Rxn_A->Incubate Rxn_B->Incubate Stop Stop Reaction (Spot on P81 Phosphocellulose Paper) Incubate->Stop Wash Wash with 75mM Phosphoric Acid (Removes Unreacted ATP) Stop->Wash Count Scintillation Counting Wash->Count Calc Calculate Specific PKA Activity: (CPM_A - CPM_B) Count->Calc

Caption: Workflow for determining specific PKA activity using Kemptide and PKI subtraction.

Standard Operating Procedure (SOP)

Reagents:

  • Kemptide Stock: 1 mg/mL in water (approx. 1.3 mM). Store at -20°C.

  • 5X Kinase Buffer: 200 mM Tris-HCl (pH 7.4), 100 mM

    
    .
    
  • ATP Mix: 100 µM cold ATP spiked with 0.5 µCi/µL

    
    .
    
  • PKI (Protein Kinase Inhibitor): Synthetic peptide (TTYADFIASGRTGRRNAIHD) specific to PKA.

Protocol:

  • Prepare Master Mix: Combine water, 5X Buffer, and Kemptide (Final conc: 100 µM).

  • Inhibitor Setup:

    • Tube A (Total): Add 5 µL Buffer.

    • Tube B (Blank): Add 5 µL PKI (10 µM final).

  • Initiation: Add 5 µL of Enzyme/Lysate to both tubes.

  • Start: Add 10 µL ATP Mix. Total volume = 25-50 µL.

  • Incubation: 30°C for 15 minutes.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash papers 3x in 75 mM Phosphoric Acid (5 min each). This binds the basic Kemptide (via Args) to the acidic paper while washing away the negatively charged ATP.

  • Quantify: Air dry and count in a scintillation counter.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in PKI controls Non-specific phosphorylation by other kinases (e.g., PKC, Akt).Ensure Kemptide concentration is not excessive (>200 µM). Verify PKI freshness. Use specific inhibitors for other kinases if necessary.
Low Signal Substrate degradation or ATP depletion.Add protease inhibitors to lysate. Ensure ATP is in excess (100-200 µM). Check specific activity of isotope.
High Variability Inconsistent washing of P81 paper.Ensure phosphoric acid volume is sufficient (5-10 mL per paper). Do not overcrowd the wash beaker.

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888-4894.

  • Promega Corporation. Kemptide (PKA) Peptide Substrate Technical Manual.

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Glass, D. B., Cheng, H. C., Mende-Mueller, L., Reed, J., & Walsh, D. A. (1989). Primary structural determinants essential for potent inhibition of cAMP-dependent protein kinase by inhibitory peptides corresponding to the active portion of the heat-stable inhibitor protein. Journal of Biological Chemistry, 264(15), 8802-8810.

Sources

Foundational

The Kemptide Revolution: From Crude Extracts to Synthetic Precision

Topic: History of Kemptide Discovery in Kinase Research Content Type: In-Depth Technical Guide Introduction: The Specificity Problem In the early 1970s, the study of protein phosphorylation was a blunt instrument. Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History of Kemptide Discovery in Kinase Research Content Type: In-Depth Technical Guide

Introduction: The Specificity Problem

In the early 1970s, the study of protein phosphorylation was a blunt instrument. Researchers knew that cyclic AMP-dependent protein kinase (PKA) was a pivotal regulator of metabolism, a discovery that would eventually earn Edwin Krebs and Edmond Fischer the Nobel Prize. However, the assays used to measure this activity were non-specific.

Laboratories relied on exogenous, whole-protein substrates like histone (H1 or mixtures) and casein. While these proteins were phosphorylated by PKA, they were also targeted by a host of other kinases, creating a "background noise" that made precise kinetic studies impossible. The field lacked a "molecular ruler"—a defined, specific substrate that could isolate PKA activity from the cellular cacophony.

This guide details the discovery of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) , the first synthetic peptide substrate designed for a protein kinase. It explores the experimental logic of Bruce Kemp and colleagues, the transition from whole-protein biology to peptide chemistry, and the standardized protocols that remain the gold standard in kinase biochemistry today.

The Discovery Logic: Decoding the "Arg-Arg" Motif

The breakthrough did not come from random screening, but from a reductionist analysis of Pig Liver Pyruvate Kinase , a known physiological substrate of PKA.

The "Eureka" Sequence

In 1977, Bruce Kemp, working with D.J. Graves, E. Benjamini, and Edwin Krebs, hypothesized that the specificity of PKA was determined not by the tertiary structure of the protein substrate, but by a short, linear sequence of amino acids surrounding the phosphorylation site.

To test this, they isolated the phosphorylation site of pyruvate kinase. Through cyanogen bromide cleavage and tryptic digestion, they mapped the sequence surrounding the phosphorylated serine. They identified a crucial pattern: two basic arginine residues located upstream of the serine.

The Synthetic Leap

Kemp synthesized a heptapeptide mimicking this local environment: Leu-Arg-Arg-Ala-Ser-Leu-Gly . The results were definitive:

  • High Affinity: The peptide, named "Kemptide," displayed a

    
     (Michaelis constant) in the range of 3-10 µM, comparable to the native protein.
    
  • Specificity: Replacing the Arginines with Alanines destroyed the affinity, proving that the -2 and -3 positions (relative to the Serine at 0) required basic residues.

This established the PKA Consensus Sequence: R-R-x-S/T-x (where x is a hydrophobic residue).

PKA_Specificity cluster_0 Native Substrate (Pyruvate Kinase) cluster_1 Hypothesis Testing PK Folded Protein (Complex Tertiary Structure) Site Exposed Loop ...L-R-R-A-S-L-G... PK->Site Identification Cleavage Proteolytic Fragmentation Site->Cleavage Isolation Synth Peptide Synthesis (Solid Phase) Cleavage->Synth Sequence Mimicry Result Kemptide (LRRASLG) Specific High-Affinity Substrate Synth->Result Kinetic Validation

Figure 1: The reductionist workflow used by Kemp et al. to derive Kemptide from Pyruvate Kinase.

Technical Deep Dive: Why Kemptide Works

The efficacy of Kemptide relies on electrostatic interactions within the PKA catalytic cleft.

FeatureResidue(s)Function
P-3 Position Arginine (Arg)Forms ionic bond with Glu-127 in the PKA catalytic subunit.
P-2 Position Arginine (Arg)Forms ionic bond with Glu-170 and Glu-230 (carboxyl groups).
P-0 Position Serine (Ser)The nucleophile; the hydroxyl group accepts the

-phosphate from ATP.
P+1 Position Leucine (Leu)Hydrophobic interaction; fits into a hydrophobic pocket on the enzyme surface.

Causality in Assay Design: Because Kemptide is small and highly basic (positively charged due to Arginines), it binds avidly to negatively charged matrices (like phosphocellulose paper) at low pH. This property is the foundation of the classic "P81 Assay."

Standardized Protocols

Protocol A: The Radiometric P81 Phosphocellulose Assay (Gold Standard)

Based on the method of Roskoski (1983).

Principle: PKA transfers the


-phosphate from 

to the Serine on Kemptide. The reaction is stopped with acid. The mixture is spotted onto P81 phosphocellulose paper.[1] The basic Kemptide binds to the acidic paper; unreacted ATP (negatively charged) does not bind and is washed away.

Reagents:

  • Reaction Buffer: 20 mM MOPS (pH 7.0), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM 
    
    
    
    , 1 mM DTT.
  • Substrate: 100 µM Kemptide.

  • ATP Mix: 100 µM cold ATP + 0.5 µCi

    
     per reaction.
    
  • Stop Solution: 75 mM Phosphoric Acid (

    
    ).
    

Workflow:

  • Equilibration: Incubate kinase and buffer at 30°C for 5 min.

  • Initiation: Add ATP Mix to start the reaction. Total volume: 25-50 µL.

  • Incubation: Incubate for 10–15 minutes at 30°C.

  • Termination: Spot 20 µL of the reaction immediately onto a

    
     cm square of P81 paper.
    
  • Wash:

    • Drop paper into a beaker containing 75 mM Phosphoric Acid (approx. 5-10 mL per paper).

    • Wash 3 times, 5 minutes each, with gentle agitation.

    • Note: This step removes the unreacted radioactive ATP.[2]

  • Quantification: Rinse once with acetone (to dry), place in a scintillation vial, add fluid, and count (CPM).

Self-Validating Check:

  • Blank Control: Run a reaction with no enzyme. The CPM should be near background (<100 CPM). If high, the wash step is insufficient.

  • Linearity: Time course (5, 10, 15, 20 min) must be linear. If it plateaus, substrate depletion (>10%) has occurred.

Protocol B: The Spectrophotometric Coupled Assay (Non-Radioactive)

For labs avoiding radioisotopes.

Principle: The phosphorylation of Kemptide produces ADP. Pyruvate Kinase (PK) converts ADP + PEP


 ATP + Pyruvate. Lactate Dehydrogenase (LDH) converts Pyruvate + NADH 

Lactate +

. The oxidation of NADH is measured as a decrease in absorbance at 340 nm.

Workflow Diagram:

Coupled_Assay cluster_PKA 1. Kinase Reaction cluster_PK 2. ATP Regeneration cluster_LDH 3. Signal Detection PKA PKA + Kemptide ADP ADP PKA->ADP Phosphorylation ATP ATP ATP->PKA PK_Enz Pyruvate Kinase ADP->PK_Enz PEP Phosphoenolpyruvate PEP->PK_Enz Pyruvate Pyruvate PK_Enz->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (High Abs 340nm) NADH->LDH NAD NAD+ (Low Abs 340nm) LDH->NAD Oxidation

Figure 2: The Coupled Enzyme Assay logic. The rate of NADH depletion is directly proportional to Kemptide phosphorylation.

Impact on Drug Development

The discovery of Kemptide shifted the paradigm of kinase research from qualitative observation to quantitative inhibition.

  • High-Throughput Screening (HTS): Kemptide's small size allowed it to be biotinylated or fluorescently labeled (e.g., FITC-Kemptide) without altering its kinetics significantly. This enabled fluorescence polarization (FP) and TR-FRET assays used in modern drug discovery.

  • Pseudosubstrate Inhibitors: The logic of Kemptide (RRASL) led to the discovery of the endogenous Protein Kinase Inhibitor (PKI) peptide sequence (RRNAI), which mimics the substrate but cannot be phosphorylated (Ala instead of Ser), acting as a competitive inhibitor.

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977).[3] Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888-4894.[3]

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Witt, J. J., & Roskoski, R. Jr. (1975). Rapid protein kinase assay using phosphocellulose-paper absorption. Analytical Biochemistry, 66(1), 253-258.[4]

  • Humbert, J. E., et al. (2012). The crystal structure of the catalytic subunit of cAMP-dependent protein kinase complexed with a specific peptide inhibitor. Journal of Biological Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Definitive Guide to PKA Activity Assessment via Kemptide

Introduction & Principle The cAMP-dependent protein kinase (PKA) is a cornerstone of cellular signaling, regulating metabolism, gene expression, and apoptosis. While modern high-throughput screening (HTS) often utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The cAMP-dependent protein kinase (PKA) is a cornerstone of cellular signaling, regulating metabolism, gene expression, and apoptosis. While modern high-throughput screening (HTS) often utilizes fluorescence polarization or FRET, the radiometric P81 filter-binding assay remains the "gold standard" for kinetic characterization and specific activity determination due to its direct measurement of phosphate transfer and superior signal-to-noise ratio.

The Substrate: Kemptide

This protocol utilizes Kemptide (Sequence: Leu-Arg-Arg-Ala-Ser-Leu-Gly ), a synthetic heptapeptide derived from the phosphorylation site of porcine liver pyruvate kinase.

  • Specificity: The Arg-Arg (RR) motif provides a strong consensus recognition site for PKA.

  • Mechanism: PKA catalyzes the transfer of the

    
    -phosphate from MgATP to the serine hydroxyl group of Kemptide.
    
  • Separation Logic: The P81 phosphocellulose paper is negatively charged (acidic). At low pH (maintained by phosphoric acid washes), the basic Arginine residues of Kemptide are protonated and bind tightly to the paper. Unreacted ATP (negatively charged) is repelled and washed away, leaving only the radiolabeled peptide to be quantified.

Mechanistic Pathway

The following diagram illustrates the activation of PKA and the catalytic transfer event targeted by this assay.

PKA_Pathway cAMP cAMP PKA_Holo PKA Holoenzyme (R2C2) cAMP->PKA_Holo Binds R subunits R_Subunit Reg. Subunit (R-cAMP) PKA_Holo->R_Subunit C_Subunit Active Catalytic Subunit (C) PKA_Holo->C_Subunit Dissociation Complex Ternary Complex (Enz-Sub-ATP) C_Subunit->Complex MgATP Mg-ATP (gamma-32P) MgATP->Complex Kemptide Kemptide (LRRASLG) Kemptide->Complex PhosphoKemp Phospho-Kemptide (LRRA-pS-LG) Complex->PhosphoKemp Phosphoryl Transfer ADP ADP Complex->ADP

Figure 1: PKA Activation and Catalytic Cycle. The assay measures the accumulation of Phospho-Kemptide.

Critical Parameters (Expertise & Causality)

To ensure data integrity, the following parameters must be strictly controlled. These are not just "steps" but the variables that define the assay's validity.

The Mg:ATP Ratio

PKA requires MgATP as the true substrate, not free ATP.

  • Requirement: Free

    
     must be in excess of ATP to ensure all ATP is chelated and to support the catalytic mechanism.
    
  • Standard: 10 mM

    
     against 100-200 
    
    
    
    ATP.
  • Caution: Calcium (

    
    ) competes with Magnesium and can inhibit high-affinity binding.[1] Ensure water and buffers are 
    
    
    
    -free or include low levels of EGTA.
Substrate Saturation ( Considerations)

To measure maximal velocity (


) or Specific Activity, the substrate concentration must be saturating.
  • Kemptide

    
    :  Approximately 15–20 
    
    
    
    .
  • Protocol Concentration: We use 100

    
     to 200 
    
    
    
    Kemptide (>5x
    
    
    ) to ensure the reaction rate is zero-order with respect to substrate (rate depends only on enzyme concentration).
Linearity

The assay is only valid if:

  • Time: Less than 10-15% of the ATP is consumed. If >20% is consumed, the rate drops (substrate depletion/product inhibition).

  • Enzyme: The signal is proportional to the amount of enzyme added.

Standard Protocol

Reagent Preparation

All reagents should be prepared in ultrapure water (18 M


).
ComponentStock Conc.Final Assay Conc.Role
MOPS (pH 7.4) 500 mM50 mMBuffering agent (Tris is also acceptable).
MgCl2 100 mM10 mMEssential cofactor for ATP chelation.
BSA 10 mg/mL0.1 - 0.5 mg/mLStabilizes the enzyme; prevents adsorption to tube walls.
Kemptide 2 mM100 - 200

Specific substrate.
Cold ATP 10 mM100

Substrate carrier.
[

-32P] ATP
10

~0.2 - 0.5

Radioactive tracer.
Phosphoric Acid 75 mM75 mMWash buffer (keeps P81 paper acidic).
Experimental Workflow

Total Reaction Volume: 50


 (scalable to 25 

).
  • Prepare Reaction Mix (4x): Combine MOPS,

    
    , BSA, and Kemptide.
    
  • Prepare ATP Mix (4x): Combine Cold ATP and [

    
    -32P] ATP. Calculate the Specific Activity (SA) of this mix immediately (CPM/pmol).
    
  • Enzyme Dilution: Dilute PKA in buffer containing BSA. Keep on ice.

  • Initiation:

    • Add 25

      
       Buffer/Substrate Mix.
      
    • Add 10

      
       Enzyme (or Buffer for Blank ).[2]
      
    • Add 15

      
       ATP Mix to start the reaction.
      
  • Incubation: 30°C for 10 to 20 minutes (must be within linear range).

  • Termination: Spot 20-40

    
     of the reaction onto a numbered P81 phosphocellulose square.
    
  • Washing: Immediately drop the paper into a beaker of 75 mM Phosphoric Acid.

Workflow Start START: Prepare Reagents Mix Mix Buffer, Kemptide, Mg2+ (Keep on Ice) Start->Mix Add_Enz Add PKA Enzyme Mix->Add_Enz Add_ATP Add ATP (Start Reaction) Add_Enz->Add_ATP Incubate Incubate 30°C (10-20 mins) Add_ATP->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash 3x in 75mM H3PO4 (5 mins each) Spot->Wash Count Scintillation Counting Wash->Count

Figure 2: Experimental Workflow for P81 Filter Binding Assay.

Washing Procedure (Critical Step)

The efficiency of the wash determines the background noise.

  • Wash 1: 5 minutes with gentle stirring (75 mM Phosphoric acid). Volume should be ~5-10 mL per paper square.

  • Wash 2 & 3: Repeat with fresh acid.

  • Wash 4 (Optional): Rinse briefly in Acetone. This speeds up drying.

  • Dry: Air dry the papers.[3]

  • Count: Place in vials with scintillation fluid and count (Cerenkov counting is possible but liquid scintillation is more sensitive).

Data Analysis & Validation

Calculating Specific Activity of ATP (SA_ATP)

Before calculating enzyme activity, you must know how "hot" your ATP mix is. Spot 5


 of the starting ATP mix directly onto a P81 paper (do not wash) and count it.


Calculating Enzyme Specific Activity

Use the following formula to determine the activity of the PKA sample.



  • Sample CPM: Counts from the reaction with enzyme.

  • Blank CPM: Counts from the reaction with no enzyme (background).

  • 1 Unit (U): Often defined as the transfer of 1 pmol (or 1 nmol) of phosphate per minute. Check specific vendor definitions.

Troubleshooting Guide (Self-Validating System)
ObservationProbable CauseCorrective Action
High Background (Blank) Inefficient WashingIncrease wash volume; ensure acid concentration is 75mM (pH < 2 is required for P81 binding).
High Background (Blank) ATP degradationOld

P-ATP may contain free phosphate which binds non-specifically. Use fresh ATP.
Low Signal Enzyme InactivationPKA is labile. Store at -70°C. Avoid freeze-thaw. Add DTT (1mM) to the enzyme dilution buffer.
Non-Linear Rate Substrate DepletionReduce incubation time or dilute enzyme. Ensure <15% ATP consumption.
Variable Replicates Pipetting Error or P81 DamageDo not touch the center of P81 circles. Spot slowly to allow absorption.

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888–4894. Link

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3–6. Link

  • Haston, J. L., & Taylor, S. S. (2013). Activity and Kinetic Analysis of PKA. Protocol Exchange. Link

  • Promega Corporation. Kemptide (PKA) Peptide Substrate Technical Bulletin. Link

Sources

Application

Application Note: Continuous Spectrophotometric Detection of Phosphorylated Kemptide

Introduction & Scientific Rationale Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase governing critical cellular pathways, including glucose metabolism and gene expression.[1] The accurate detection of PKA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase governing critical cellular pathways, including glucose metabolism and gene expression.[1] The accurate detection of PKA activity is fundamental to drug discovery, particularly when screening for kinase inhibitors.

While radiometric assays (


P-ATP) were historically the gold standard, they suffer from discontinuous measurement and safety hazards. This guide details the NADH-coupled continuous spectrophotometric assay , a robust, "field-proven" method for real-time kinetic analysis.
Why Kemptide?

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide derived from the phosphorylation site of pyruvate kinase. It is highly specific for PKA due to the consensus sequence R-R-X-S-Y , where the arginine residues facilitate high-affinity binding to the PKA catalytic cleft.

The Measurement Principle

Direct spectrophotometric detection of phosphorylation is difficult because the phosphate transfer does not significantly alter absorbance in the UV-Vis range. To overcome this, we utilize a Coupled Enzyme System .

The assay links the production of ADP (stoichiometric to Kemptide phosphorylation) to the oxidation of NADH. Since NADH absorbs light at 340 nm while NAD


 does not, the rate of absorbance decrease  is directly proportional to PKA activity.

Reaction Mechanism

The assay relies on a cascade of three enzymatic reactions occurring simultaneously in the cuvette.

Pathway Diagram

CoupledAssay ATP ATP ADP ADP PKA Protein Kinase A (Target) ATP->PKA Kemptide Kemptide (Substrate) Kemptide->PKA PK Pyruvate Kinase (Coupling Enzyme 1) ADP->PK PKemptide Phospho-Kemptide PEP PEP (Phosphoenolpyruvate) Pyruvate Pyruvate PEP->PK LDH Lactate Dehydrogenase (Coupling Enzyme 2) Pyruvate->LDH NADH NADH (High Abs 340nm) NAD NAD+ (Low Abs 340nm) NADH->LDH PKA->ADP Phosphorylation PKA->PKemptide Phosphorylation PK->ATP Regeneration PK->Pyruvate Regeneration LDH->NAD Detection Lactate Lactate LDH->Lactate Detection

Figure 1: The Coupled Enzyme Reaction Scheme.[2] PKA activity generates ADP, which drives the oxidation of NADH to NAD+ via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).[2][3]

Materials & Reagents

To ensure Trustworthiness and reproducibility, reagents must be of the highest purity. ADP contamination in ATP stocks will cause an initial "burst" of NADH oxidation, obscuring the true rate.

ReagentConcentration (Stock)Final Assay ConcentrationCritical Quality Attribute
Buffer 100 mM MOPS, pH 7.450 mMpH stability is vital for coupling enzymes.
MgCl

100 mM10 mMEssential cofactor for PKA and Pyruvate Kinase.
ATP 100 mM0.1 - 1.0 mMMust be ADP-free. Avoid freeze-thaw cycles.
Kemptide 10 mM0.1 - 0.2 mMSequence: LRRASLG. Store at -20°C.
NADH 10 mM0.2 - 0.3 mMUnstable. Prepare fresh daily in dark tubes.
PEP 100 mM1.0 mMSubstrate for Pyruvate Kinase.
PK/LDH Mix 1000 U/mL (Commerical mix)> 5 U/mL (Excess)Must be in large excess to ensure PKA is the rate-limiting step.
PKA Enzyme Variable10 - 50 nMPurified catalytic subunit recommended.

Experimental Protocol

This protocol is designed for a standard UV-Vis spectrophotometer or a plate reader capable of kinetic measurements.

Workflow Diagram

ProtocolWorkflow Start Start Prep 1. Prepare Master Mix (Buffer, MgCl2, PEP, NADH, PK/LDH) Start->Prep Blank 2. Blank the Spectrophotometer (Buffer only) Prep->Blank AddSub 3. Add Kemptide & PKA (Equilibrate to 25°C or 30°C) Blank->AddSub BaseRead 4. Baseline Reading (2 min) (Check for background ATPase/NADH drift) AddSub->BaseRead Initiate 5. Initiate with ATP BaseRead->Initiate Measure 6. Measure A340 Kinetic Scan (Reads every 10-20s for 10 min) Initiate->Measure Analyze 7. Calculate Slope (ΔA/min) (Linear region only) Measure->Analyze

Figure 2: Step-by-step experimental workflow for the continuous spectrophotometric assay.[4]

Detailed Steps
  • Instrument Setup: Set spectrophotometer to 340 nm . Set temperature to 30°C (standard for kinase assays).

  • Master Mix Preparation: In a tube, combine Buffer, MgCl

    
    , PEP, NADH, and the PK/LDH coupling enzyme mix.
    
    • Expert Insight: Do not add ATP or PKA yet.

  • Background Check (The "Self-Validating" Step):

    • Add the Master Mix and Kemptide to the cuvette.

    • Monitor absorbance for 2 minutes. The slope should be near zero. A significant decrease indicates NADH instability or background dehydrogenase activity.

  • Reaction Initiation:

    • Add PKA enzyme.[3][5]

    • Start the reaction by adding ATP. (Alternatively, start with PKA if ATP is already in the mix, but starting with ATP is preferred to prevent pre-reaction phosphorylation).

  • Data Acquisition:

    • Mix quickly (pipette up and down 3 times) and immediately start recording.

    • Collect data points every 10–15 seconds for 10 minutes.

  • Control: Run a parallel reaction without Kemptide . Any slope here represents "ATPase" activity (ATP hydrolysis not coupled to Kemptide phosphorylation) and must be subtracted.

Data Analysis & Calculations

The Beer-Lambert Law Application

The activity is calculated based on the molar extinction coefficient of NADH (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).

[2][4]
Calculation Formula

To determine the specific activity (Units/mg):



  • 
     : Slope of the linear portion of the curve (Abs/min).
    
  • 
     : Slope of the no-substrate control (Abs/min).
    
  • 6.22 : Millimolar extinction coefficient (

    
    ).[4][6]
    
  • L : Pathlength (usually 1 cm for cuvettes, varies for plate readers).

Example Data Table
Sample IDSlope (Abs/min)Corrected SlopeCalculated Activity (

M/min)
Blank (No Kemptide) -0.0020.0000.00
PKA + Kemptide (Rep 1) -0.125-0.12319.77
PKA + Kemptide (Rep 2) -0.128-0.12620.25

Note: 1 Unit of PKA is defined as the amount transferring 1


mol of phosphate to Kemptide per minute.

Troubleshooting & Optimization (Expertise)

The "Lag Phase"

Symptom: The reaction starts slow and accelerates after 1-2 minutes. Cause: The coupling enzymes (PK/LDH) are not in sufficient excess, or the steady-state of intermediate (Pyruvate) has not been reached. Solution: Increase the concentration of PK/LDH mix. The coupling rate must be at least 100x faster than the kinase rate.

High Background Slope

Symptom: Significant absorbance decrease in the absence of PKA or Kemptide. Cause: NADH oxidation (light sensitivity or low pH) or ATPase contamination in the crude sample. Solution: Prepare NADH fresh. Ensure pH is buffered to 7.4. Use the "No-Kemptide" control to subtract non-specific ATPase activity.

Non-Linearity

Symptom: The slope flattens out quickly. Cause: Substrate depletion (ATP or NADH) or product inhibition (ADP). Solution: Use the initial velocity (


) from the first 1-3 minutes of the reaction. Ensure NADH is 

mM.

References

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Cook, P.F., & Cleland, W.W. (2007). Enzyme Kinetics and Mechanism. Garland Science. (Standard reference for coupled assays).
  • Kemp, B.E., et al. (1977). Design and use of peptide substrates for protein kinase A. Journal of Biological Chemistry, 252(14), 4888-4894.

  • Barker, S.C., et al. (1995). A spectrophotometric assay for the determination of protein kinase activity.[1][2][7][8] Analytical Biochemistry, 227(1), 222-224. (Foundational coupled assay methodology).

Sources

Method

Application Note: High-Resolution RP-HPLC Separation of Kemptide and Phospho-Kemptide for PKA Kinase Assays

Introduction & Principle The accurate measurement of Protein Kinase A (PKA) activity is a cornerstone of signal transduction research and drug discovery. While radioactive assays ( -ATP) were historically dominant, they...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The accurate measurement of Protein Kinase A (PKA) activity is a cornerstone of signal transduction research and drug discovery. While radioactive assays (


-ATP) were historically dominant, they pose safety and disposal challenges. The HPLC separation of Kemptide from Phospho-Kemptide  represents the "Gold Standard" for non-radioactive, direct quantification of kinase kinetics.
The Substrate: Kemptide

Kemptide is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) .[1][2] It mimics the phosphorylation site of porcine liver pyruvate kinase.[2]

  • Sequence: LRRASLG

  • Molecular Weight: 771.9 g/mol [2]

  • Key Feature: The two Arginine (Arg) residues make the peptide highly basic, while the Serine (Ser) residue serves as the phosphate acceptor.

The Separation Mechanism: Hydrophobicity Shift

This method relies on Reversed-Phase HPLC (RP-HPLC) .[3]

  • Native Kemptide: Moderately hydrophobic due to Leucine residues, interacting strongly with the C18 stationary phase.

  • Phospho-Kemptide: The addition of a phosphate group (

    
    ) to the Serine residue introduces significant polarity and negative charge (depending on pH).
    
  • Elution Order: Under acidic conditions (pH < 2.5), the phosphate group increases the overall hydrophilicity of the peptide relative to the native form. Therefore, Phospho-Kemptide elutes earlier than native Kemptide.

Experimental Workflow Visualization

The following diagram outlines the critical path from enzymatic reaction to chromatographic quantification.

G cluster_0 Enzymatic Phase cluster_1 Analytical Phase Reaction PKA Reaction (Kemptide + ATP) Quench Acid Quench (H3PO4 or HOAc) Reaction->Quench Time T Injection HPLC Injection (10-50 µL) Quench->Injection Filter Separation C18 Gradient Elution Injection->Separation Detection UV Detection (214 nm) Separation->Detection

Figure 1: End-to-end workflow for the HPLC-based PKA kinase assay.

Materials and Instrumentation

Reagents
  • Kemptide Substrate: >95% purity (e.g., Sigma or AnaSpec).

  • ATP: Adenosine 5’-triphosphate (10 mM stock).

  • PKA Enzyme: Purified catalytic subunit or cell lysate.

  • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

    • Expert Note: TFA is mandatory here. The Arg-Arg motif in Kemptide binds to residual silanols on C18 columns, causing severe peak tailing. TFA acts as an ion-pairing agent to mask these interactions and sharpen the peaks.

Instrumentation
  • HPLC System: Binary gradient pump capable of high pressure (400 bar+).

  • Detector: UV/Vis detector set to 214 nm (peptide bond absorption). 280 nm is ineffective as Kemptide lacks Tryptophan/Tyrosine.

  • Column: C18 Reverse Phase, 5 µm or 3.5 µm particle size.

    • Recommended: 4.6 x 150 mm (Standard) or 2.1 x 100 mm (High Throughput).

    • Pore Size: 100 Å or 300 Å (100 Å is sufficient for small peptides).

Detailed Protocol

Step 1: Kinase Reaction Setup[4][5][6]
  • Prepare Reaction Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.2 mg/mL BSA.

  • Mix Substrate : Final concentration 50–100 µM Kemptide.

  • Initiate reaction with ATP (100 µM) and PKA Enzyme .[4]

  • Incubate at 30°C for the desired time (typically 5–30 mins).

Step 2: Reaction Termination (Quenching)

CRITICAL: You must stop the kinase activity instantly to preserve the ratio of Phospho:Native peptide.

  • Add 30% Acetic Acid or 5% Phosphoric Acid in a 1:1 ratio to the sample.

    • Why? This lowers the pH to <3, stopping the enzyme and preparing the sample matrix to match the HPLC mobile phase.

  • Centrifuge at 10,000 x g for 5 minutes to remove precipitated proteins (if using crude lysates).

Step 3: HPLC Method Parameters[1][4][8]
ParameterSetting
Flow Rate 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID)
Temperature Ambient (25°C) or 30°C (Thermostat recommended for reproducibility)
Injection Vol 20–50 µL
Detection UV 214 nm

Gradient Table (Optimized for Resolution): Note: Kemptide elutes relatively early. A shallow gradient is required.

Time (min)% Mobile Phase B (ACN)Event
0.00%Equilibrate
2.00%Injection/Desalting
20.030%Linear Gradient (Separation Window)
22.095%Wash Column
25.095%Hold Wash
25.10%Re-equilibrate
35.00%End Run

Data Analysis & Expected Results

Elution Profile Logic

Because the phosphate group adds polarity, the Phospho-Kemptide will interact less with the hydrophobic C18 chains than the non-phosphorylated version.

Logic cluster_col C18 Column Interaction Start Mixture Injected P_Kemp Phospho-Kemptide (More Polar) Start->P_Kemp Weak Retention N_Kemp Native Kemptide (More Hydrophobic) Start->N_Kemp Strong Retention Elution Detector (214 nm) P_Kemp->Elution Elutes First (~8-10 min) N_Kemp->Elution Elutes Second (~12-14 min)

Figure 2: Chromatographic separation logic based on hydrophobicity.

Calculation of Kinase Activity

Integration of the peak areas at 214 nm allows for direct quantification.



Specific Activity (pmol/min/mg):



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of Arg residues with silanols.Ensure TFA concentration is at least 0.1%.[5] Consider a "End-capped" C18 column.
Co-elution Gradient too steep.Reduce the slope. Change gradient to 0–20% B over 20 minutes.
Low Sensitivity Detection wavelength incorrect.Ensure UV is at 214 nm. 280 nm will show almost no signal.
Ghost Peaks ATP interference.ATP elutes in the void volume (very early). Ensure the gradient starts at 0% B to flush ATP before peptides elute.

References

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Kemp, B. E., et al. (1977). Design and use of peptide substrates for protein kinases.[1][2][6][7][8] Journal of Biological Chemistry, 252(14), 4888-4894.

  • Promega Corporation. (n.d.). PepTag® Non-Radioactive Protein Kinase Assays.[7] Promega Technical Protocols.

  • AnaSpec. (n.d.). Kemptide Product Sheet & Sequence Data.

Sources

Application

Advanced Kinetics: Real-Time Monitoring of PKA Activity Using Sox-Modified Kemptide

Abstract This Application Note details the protocol for quantifying Protein Kinase A (PKA) activity in real-time using a Chelation-Enhanced Fluorescence (CHEF) biosensor based on the Kemptide sequence (LRRASLG). Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for quantifying Protein Kinase A (PKA) activity in real-time using a Chelation-Enhanced Fluorescence (CHEF) biosensor based on the Kemptide sequence (LRRASLG). Unlike traditional endpoint assays (e.g.,


P-ATP or antibody-based TR-FRET), this method utilizes a sulfonamido-oxine (Sox) modified peptide that directly reports phosphorylation events via magnesium chelation.[1] This guide is designed for biochemists and drug discovery scientists requiring high-fidelity kinetic data (

,

,

) without the use of radioisotopes or secondary reagents.

Principle of Operation: The C-Sox Sensor

The core of this assay is the C-Sox-Kemptide , a synthetic peptide incorporating the Sox chromophore. The mechanism relies on Chelation-Enhanced Fluorescence (CHEF) .[1]

  • Basal State: In the unphosphorylated state, the Sox moiety has low affinity for

    
     ions. Fluorescence is low (quenched).
    
  • Catalysis: PKA transfers the

    
    -phosphate from ATP to the Serine residue of Kemptide.
    
  • Signal Generation: The newly introduced phosphate group forms a coordination complex with the Sox moiety and a

    
     ion. This chelation rigidifies the fluorophore, resulting in a distinct increase in fluorescence intensity (Ex 360 nm / Em 485 nm) proportional to product formation.
    
Diagram 1: C-Sox Reaction Mechanism

The following diagram illustrates the transition from the low-fluorescence substrate to the high-fluorescence product complex.

PKA_Reaction_Mechanism Substrate Sox-Kemptide (Low Fluorescence) Complex PKA-Substrate Complex Substrate->Complex Binding ATP ATP + Mg2+ ATP->Complex Binding Product Phospho-Sox-Kemptide (Mg2+ Chelated) Complex->Product Catalysis ADP ADP Complex->ADP Release Signal Fluorescence (Em 485nm) Product->Signal Excitation (360nm)

Caption: The C-Sox mechanism relies on phosphorylation-dependent magnesium chelation to trigger fluorescence.[1]

Material Selection & Preparation[2]

Critical Reagents
  • Sensor Peptide: C-Sox-Kemptide (Sequence: C(Sox)-L-R-R-A-S-L-G). The Sox moiety is typically conjugated to a Cysteine residue positioned -2 or +2 relative to the Serine.

  • Enzyme: Purified PKA Catalytic Subunit (recombinant or native).

  • Reaction Buffer (Master Mix):

    • 50 mM HEPES or Tris-HCl (pH 7.5).

    • 10 mM

      
       (Critical: 
      
      
      
      is the bridging ion; do not use
      
      
      or
      
      
      as substitutes without validation).
    • 1 mM DTT (Freshly added).

    • 0.01% Brij-35 or Tween-20 (Prevents enzyme adsorption to plates).

  • ATP Stock: 10 mM Ultrapure ATP (pH adjusted to 7.0).

Equipment
  • Fluorescence Plate Reader: Monochromator or filter-based (Ex 360 nm / Em 485 nm).

  • Microplates: 384-well or 96-well black low-binding plates (e.g., Corning #3575). Note: White plates cause high background scattering; clear plates lose signal.

Protocol 1: Continuous Real-Time Assay

Purpose: To monitor the reaction progress curve


 directly.
Step-by-Step Methodology
  • Enzyme Dilution: Dilute PKA in Reaction Buffer to 2x the desired final concentration (typically 0.1 – 10 nM final). Keep on ice.

  • Substrate Mixture (2x): Prepare a solution containing:

    • 20 µM C-Sox-Kemptide (10 µM final).

    • 2 mM ATP (1 mM final).

    • Note: Mixing Peptide and ATP first ensures the reaction starts simultaneously upon enzyme addition.

  • Baseline Reading (Optional but Recommended): Dispense 10 µL of Substrate Mixture into wells. Read for 2 minutes to establish a flat fluorescence baseline (checks for ATP autofluorescence or contamination).

  • Initiation: Add 10 µL of Enzyme Solution to the wells.

    • Final Volume: 20 µL.

  • Measurement: Immediately place in the plate reader.

    • Mode: Kinetic.[2][3][4][5]

    • Interval: 30 seconds.

    • Duration: 30–60 minutes.[2]

    • Temp: 30°C (Standardized).

Data Output

You will observe a linear increase in Relative Fluorescence Units (RFU) over time.[2] The slope of this line (


) is the initial velocity (

).

Protocol 2: Kinetic Parameter Determination ( & )

Purpose: To validate the assay against literature values and determine enzyme efficiency.

Experimental Setup

Run the Continuous Assay (Protocol 1) with varying concentrations of C-Sox-Kemptide while keeping ATP saturating (1 mM).

Table 1: Reaction Scheme for


 Determination 
Well Group C-Sox-Kemptide [µM] ATP [mM] PKA [nM] Purpose
A 0 (Buffer only) 1.0 1.0 Background Subtraction
B 1.0 1.0 1.0 Low Substrate

| C | 2.5 | 1.0 | 1.0 | Sub-


 |
| D | 5.0 | 1.0 | 1.0 | Near 

| | E | 10.0 | 1.0 | 1.0 | >

| | F | 25.0 | 1.0 | 1.0 | Saturating | | G | 50.0 | 1.0 | 1.0 | Saturating | | H | 100.0 | 1.0 | 1.0 |

estimation |
Data Analysis: Converting RFU to Concentration

To calculate true specific activity, you must convert RFU to µM product.

  • Standard Curve: Incubate known concentrations of Phospho -C-Sox-Kemptide (synthetically phosphorylated standard) in Reaction Buffer.

  • Conversion Factor (

    
    ):  Plot RFU vs. [Phospho-Peptide]. The slope is 
    
    
    
    (RFU/µM).
  • Velocity Calculation:

    
    
    
  • Michaelis-Menten Fit: Plot

    
     vs. [Substrate] and fit to the equation:
    
    
    
    

Troubleshooting & Validation Logic

Trustworthiness Pillar: Self-Correction Systems.

Common issues in fluorescence kinetics include inner filter effects, quenching, or high background. Use the logic tree below to diagnose.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Logic Start Issue: No Signal Increase Check1 Is the Background High? Start->Check1 Check2 Check Enzyme Activity (Run Positive Control) Check1->Check2 No Sol3 Contamination: Free Phosphate? Metal Chelators (EDTA)? Check1->Sol3 Yes Sol1 Check Reagents: Degraded ATP? Oxidized DTT? Check2->Sol1 No Activity Sol2 Check Buffer: Is Mg2+ present? (Essential for Sox) Check2->Sol2 Activity OK but no Fluorescence

Caption: Diagnostic logic for resolving signal loss in C-Sox assays.

Validation Criteria

For drug screening applications, calculate the Z-Factor (


).
  • Positive Control: Enzyme + Substrate + DMSO.

  • Negative Control: No Enzyme (or excess EDTA to chelate Mg).

  • Acceptance:

    
     indicates a robust assay.
    

References

  • Shults, M. D., & Imperiali, B. (2003). Versatile fluorescence probes of protein kinase activity.[6] Journal of the American Chemical Society. Link

  • AssayQuant Technologies. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay Protocol. Link

  • Kemp, B. E., et al. (1977). Design and use of peptide substrates for protein kinases. Journal of Biological Chemistry. Link

  • Lukovic, E., et al. (2009). Recognition-domain focused chemosensors: versatile and efficient reporters of protein kinase activity. Journal of the American Chemical Society. Link

Sources

Method

Application Note: Determining the Michaelis Constant (Km) for Kemptide with Protein Kinase A

Abstract This comprehensive guide provides a detailed framework for determining the Michaelis constant (Km) of cAMP-dependent Protein Kinase A (PKA) for its synthetic peptide substrate, Kemptide. Moving beyond a simple r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for determining the Michaelis constant (Km) of cAMP-dependent Protein Kinase A (PKA) for its synthetic peptide substrate, Kemptide. Moving beyond a simple recitation of steps, this document delves into the underlying principles of Michaelis-Menten kinetics, guiding researchers and drug development professionals through robust experimental design, a detailed step-by-step protocol, and accurate data analysis. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic parameters critical for kinase characterization and inhibitor screening.

Introduction: The "Why" of Kinase Kinetics

cAMP-dependent Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, acting as a master regulator of diverse processes including metabolism, gene transcription, and ion channel function.[1] Given its central role, the characterization of PKA's catalytic activity is fundamental to both basic research and therapeutic development. Enzyme kinetics provides the quantitative language to describe this activity.

The Michaelis constant (Km) is a cornerstone of these kinetic studies. It represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[2][3] Far from being a mere numerical value, the Km is an intrinsic measure of an enzyme's affinity for its substrate; a lower Km signifies a higher affinity, meaning the enzyme can function efficiently even at low substrate concentrations.[2][3] Accurately determining Km is therefore essential for:

  • Understanding Physiological Function: Comparing the Km of a substrate to its cellular concentration can provide insights into in-vivo reaction rates.

  • Validating Assay Conditions: For inhibitor screening, substrate concentrations are often set near the Km value to ensure sensitive detection of competitive inhibitors.[4][5]

  • Characterizing Enzyme Mutants: Changes in Km can reveal how specific amino acid residues contribute to substrate binding.

To probe PKA's activity, the synthetic heptapeptide Kemptide (sequence: Leu-Arg-Arg-Ala-Ser-Leu-Gly) is an exemplary tool.[6] It mirrors the phosphorylation site sequence of porcine liver pyruvate kinase, serving as a highly specific and efficient substrate for PKA.[7][8] Its use obviates the complexities associated with full-length protein substrates, such as multiple phosphorylation sites or contaminating kinases, which can compromise the integrity of kinetic data.[8]

The Scientific Framework: Michaelis-Menten in Practice

The interaction between PKA and Kemptide can be effectively modeled by the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), Vmax, and Km.[9]

v₀ = (Vmax * [S]) / (Km + [S])

This model is built on the premise that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and regenerate the free enzyme.[2]

E + S ⇌ ES → E + P

To ensure the data accurately fits this model, several experimental conditions must be rigorously controlled.

  • Measuring Initial Velocity: All measurements must be taken during the "steady-state" phase of the reaction, where the rate of product formation is constant.[2] This is the initial linear phase before significant substrate depletion (>10-15%) or product inhibition can occur.[5][9]

  • Rate-Limiting Enzyme: The concentration of PKA must be held constant and be significantly lower than the lowest concentration of Kemptide used. This ensures that the reaction rate is dependent on the substrate concentration, not the amount of available enzyme.

  • Saturating Co-Substrate (ATP): PKA has two substrates: Kemptide and ATP. To specifically determine the Km for Kemptide, the concentration of ATP must be kept constant and at a saturating level (typically 5-10 times its own Km). The Km of PKA for ATP is approximately 10-15 µM, so an ATP concentration of 100-200 µM is often used.[1][5] This effectively removes ATP concentration as a variable affecting the reaction rate.

Experimental Workflow for Km Determination

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis ReagentPrep Reagent Preparation (Buffer, PKA, Kemptide, ATP) SerialDilution Kemptide Serial Dilutions ReagentPrep->SerialDilution PlateSetup Plate Setup (Add Buffer, PKA, Kemptide) SerialDilution->PlateSetup Initiation Initiate Reaction (Add ATP) PlateSetup->Initiation Incubation Incubate (e.g., 30°C for 15 min) Initiation->Incubation Quench Stop Reaction (Add EDTA) Incubation->Quench Detect Signal Detection (e.g., Luminescence) Quench->Detect CalcVelocity Calculate Initial Velocity (v₀) Detect->CalcVelocity Plot Plot v₀ vs. [Kemptide] CalcVelocity->Plot Fit Non-linear Regression (Michaelis-Menten Fit) Plot->Fit Result Determine Km and Vmax Fit->Result

Caption: Workflow for PKA Km determination using Kemptide.

Detailed Protocol

This protocol is designed for a 96-well plate format and can be adapted for various non-radioactive detection methods, such as luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence polarization assays.[10]

Reagent Preparation
  • 1X Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Prepare fresh and keep on ice.

  • PKA Enzyme Stock: Reconstitute purified, active PKA catalytic subunit in Kinase Reaction Buffer to a working stock concentration (e.g., 100 ng/µL). Aliquot and store at -80°C. For the assay, dilute to a final concentration that results in a linear reaction rate for the desired incubation time (e.g., 1-5 ng per reaction). This must be determined empirically in preliminary experiments.

  • Kemptide Substrate Stock: Prepare a 10 mM stock solution of Kemptide in deionized water.[6] Aliquot and store at -20°C.

  • ATP Stock: Prepare a 10 mM stock solution of ATP in deionized water, adjust pH to 7.4 with NaOH. Aliquot and store at -20°C.

  • Stop Solution: 100 mM EDTA.

Kemptide Concentration Range

To accurately determine Km, it is crucial to test a range of Kemptide concentrations that bracket the expected value (reported Km values range from approximately 10-30 µM).[1][7] A 2-fold serial dilution is recommended.

Well Final Kemptide Concentration (µM) Rationale
1200~10x expected Km (approaching Vmax)
2100
350
425~1x expected Km
512.5
66.25
73.125~0.1x expected Km (linear range)
81.56
90.78
100 (No Substrate)Background Control
Assay Procedure (50 µL Final Reaction Volume)
  • Prepare Master Mixes: Prepare a master mix of Kinase Reaction Buffer and PKA enzyme. Prepare a separate master mix of Kinase Reaction Buffer and ATP. This minimizes pipetting errors.

  • Set Up Plate:

    • Add 25 µL of Kinase Reaction Buffer to all wells.

    • Add 5 µL of the appropriate Kemptide dilution (or water for the 'No Substrate' control) to each well.

    • Add 10 µL of the diluted PKA enzyme solution to each well, except for the 'No Enzyme' control wells (add 10 µL of buffer instead). Mix gently by pipetting.

  • Initiate Reaction:

    • Add 10 µL of 500 µM ATP solution to each well to start the reaction. This yields a final ATP concentration of 100 µM.

  • Incubate:

    • Incubate the plate at 30°C for a predetermined time (e.g., 15 minutes) that falls within the linear range of the reaction.[10][11]

  • Stop Reaction:

    • Add 10 µL of Stop Solution (EDTA) to each well to chelate Mg²⁺ and halt the kinase activity.[12]

  • Signal Detection:

    • Proceed with the detection steps specific to your chosen assay kit (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).[10]

    • Read the plate on a suitable microplate reader (e.g., luminescence).

Data Analysis
  • Calculate Initial Velocity (v₀):

    • Subtract the background signal (from 'No Enzyme' or 'No Substrate' controls) from all data points.

    • Convert the relative light units (RLU) or fluorescence units (FU) to the amount of product formed (e.g., pmol of ADP) using a standard curve.

    • Calculate the initial velocity (v₀) for each Kemptide concentration, typically in units of pmol/min/µg of PKA.

  • Determine Km and Vmax:

    • Plot the initial velocity (v₀) on the y-axis against the Kemptide concentration ([S]) on the x-axis.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data directly to the Michaelis-Menten equation.[9] This is the most accurate method for determining Km and Vmax.

    • While the Lineweaver-Burk plot (a double reciprocal plot) can be used for visualization, it is not recommended for parameter calculation as it can disproportionately weight data points at low substrate concentrations.[9]

Self-Validation and Troubleshooting

  • Linearity Check: Before running the full Km experiment, perform a time-course experiment at a single, intermediate Kemptide concentration (e.g., 25 µM) to confirm the chosen incubation time is within the linear range of product formation. Also, perform an enzyme titration to ensure the chosen enzyme concentration is rate-limiting.[4]

  • High Background: If the 'No Enzyme' control shows a high signal, it may indicate ATP degradation in the buffer or contamination. Ensure all reagents are of high purity.[13]

  • Poor Curve Fit: If the data does not fit well to the Michaelis-Menten model, it could indicate substrate or product inhibition at high concentrations, substrate depletion at low concentrations, or incorrect timing of the initial velocity measurement. Re-evaluate the substrate concentration range and incubation time.

By adhering to these detailed protocols and understanding the underlying kinetic principles, researchers can confidently and accurately determine the Km of PKA for Kemptide, generating foundational data for advancing our understanding of kinase function and developing next-generation therapeutics.

References

  • Promega Corporation. Kemptide (PKA) Peptide Substrate.

  • GenScript. Kemptide.

  • MedchemExpress. Kemptide.

  • Abcam. PKA Kinase Activity Assay Kit (ab139435).

  • proteinkinase.biz. Fluorescein-Kemptide (PKA-substrate), 10 mg.

  • ResearchGate. Determination of specific activity, Km Kemptide and ATP for human Cα2.

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes.

  • TeachMe Physiology. Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay.

  • Promega Corporation. PKA Kinase Assay.

  • Wikipedia. Michaelis–Menten kinetics.

  • BMG LABTECH. Kinase assays.

  • ResearchGate. Michaelis-Menten plots of Ulm16 kinetics for three peptide thioesters...

  • Arbor Assays. Protein Kinase A (PKA) Colorimetric Activity Kit.

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery.

  • ResearchGate. (PDF) Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates.

  • National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.

  • Merck Millipore. Protein Kinase A (PKA) Assay Kit.

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.

  • YouTube. Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series.

  • Fisher Scientific. PKA (Protein Kinase A) Colorimetric Activity Kit.

  • Semantic Scholar. Studies on the Kinetic Mechanism of the Catalytic Subunit of the CAMP-dependent Protein Kinase*.

  • Open Library Publishing Platform. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry.

Sources

Application

Application Notes and Protocols: Optimal Storage and Handling of Lyophilized Kemptide TFA

For Researchers, Scientists, and Drug Development Professionals Introduction to Kemptide TFA Kemptide, a heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a widely recognized and specific substrate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kemptide TFA

Kemptide, a heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a widely recognized and specific substrate for cAMP-dependent protein kinase (PKA).[1][2] Its sequence contains the minimal recognition motif for PKA, making it an invaluable tool for studying PKA activity in various experimental settings.[2] Typically, synthetic peptides like Kemptide are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the lyophilized peptide is obtained as a trifluoroacetate salt (Kemptide TFA). While essential for purification, residual TFA can influence experimental outcomes, necessitating standardized procedures for storage, reconstitution, and use.[3][4]

This guide provides a comprehensive overview of the best practices for the storage and handling of lyophilized Kemptide TFA to ensure its stability, accurate concentration determination, and optimal performance in kinase assays.

Long-Term Storage of Lyophilized Kemptide TFA

The stability of lyophilized peptides is paramount for experimental reproducibility. Improper storage can lead to degradation through hydrolysis, oxidation, and other chemical modifications. For lyophilized Kemptide TFA, the primary objective is to minimize exposure to moisture, light, and elevated temperatures.

For long-term storage, lyophilized Kemptide TFA should be stored at -20°C or -80°C in a tightly sealed container.[5] These low temperatures significantly slow down potential degradation pathways. To prevent the introduction of moisture, which can hydrolyze the peptide, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[6] This simple step prevents condensation from forming on the cold peptide powder.

For peptides containing residues susceptible to oxidation, such as Cysteine, Methionine, or Tryptophan, storage under an inert gas like argon or nitrogen is recommended.[5] While the Kemptide sequence (LRRASLG) does not contain these specific residues, adopting this practice can provide an additional layer of protection, especially for long-term archival purposes.

Table 1: Recommended Storage Conditions for Lyophilized Kemptide TFA

ParameterConditionRationale
Temperature -20°C to -80°CMinimizes chemical degradation and ensures long-term stability.[5]
Atmosphere Dry, inert gas (optional)Reduces the risk of oxidation.[5]
Light Protected from lightPrevents potential photodegradation.[6]
Container Tightly sealed vialPrevents moisture absorption (hygroscopicity).[6]

Reconstitution of Lyophilized Kemptide TFA

Accurate and consistent reconstitution of lyophilized Kemptide TFA is critical for obtaining reliable experimental data. The following protocol provides a step-by-step guide for preparing a stock solution.

Protocol 1: Reconstitution of Lyophilized Kemptide TFA

Materials:

  • Lyophilized Kemptide TFA vial

  • High-purity sterile water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Calibrated micropipettes and sterile, low-protein-binding tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Kemptide TFA to warm to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation from forming inside the vial.[7]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.[8]

  • Solvent Addition: Carefully open the vial and add the calculated volume of sterile, high-purity water or your desired buffer to achieve the target stock concentration (e.g., 1 mM or 10 mg/mL).

  • Dissolution: Gently vortex the vial to dissolve the peptide. If complete dissolution is not immediate, brief sonication in a water bath can be beneficial.[8] Visually inspect the solution to ensure it is clear and free of particulates.

Calculating Molar Concentration:

To prepare a stock solution of a specific molarity, the molecular weight of the Kemptide TFA salt must be used. The molecular weight of the free Kemptide peptide is approximately 771.9 g/mol .[9][10] The trifluoroacetate (TFA) counterions add to the total molecular weight. Kemptide has two basic arginine residues and a free N-terminus, which are likely to be associated with TFA counterions. Therefore, it is reasonable to assume the presence of up to three TFA molecules per peptide molecule. The molecular weight of TFA is 114.02 g/mol .

Estimated Molecular Weight of Kemptide TFA (assuming 3 TFA molecules): 771.9 g/mol (peptide) + 3 * 114.02 g/mol (TFA) = 1113.96 g/mol

Example Calculation for a 1 mM Stock Solution:

To prepare 1 mL of a 1 mM Kemptide TFA stock solution from a vial containing 1 mg of lyophilized peptide:

  • Mass (g): 0.001 g

  • Volume (L): 0.001 L

  • Molecular Weight ( g/mol ): ~1113.96 g/mol

Molarity (mol/L) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L)) Molarity = 0.001 g / (1113.96 g/mol * 0.001 L) ≈ 0.000898 mol/L = 0.898 mM

To achieve a 1 mM solution, a different starting mass or final volume would be required. Always refer to the manufacturer's certificate of analysis for the precise peptide content and molecular weight, if provided.

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Equilibrate Equilibrate Vial to Room Temp Centrifuge Centrifuge Vial Equilibrate->Centrifuge Prevent Condensation Add_Solvent Add Solvent Centrifuge->Add_Solvent Collect Powder Dissolve Vortex/Sonicate Add_Solvent->Dissolve Ensure Dissolution Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Prepare for Storage Store Store at -20°C or -80°C Aliquot->Store Minimize Freeze-Thaw

Caption: Kemptide TFA Reconstitution Workflow.

Stability and Storage of Reconstituted Kemptide TFA

Once reconstituted, Kemptide TFA solutions are more susceptible to degradation than the lyophilized powder. Therefore, proper storage is crucial to maintain their activity.

For short-term storage (up to a few days), the reconstituted Kemptide solution can be kept at 4°C.[11] For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5][12] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[13]

The stability of the peptide in solution can also be influenced by the pH of the buffer. While Kemptide is soluble in water, using a slightly acidic to neutral buffer (pH 5-7) can help to prolong its shelf life in solution.[12]

Table 2: Storage Recommendations for Reconstituted Kemptide TFA

Storage DurationTemperatureRecommendations
Short-term (1-7 days) 4°CKeep tightly sealed and protected from light.
Long-term (weeks to months) -20°C or -80°CAliquot into single-use volumes to avoid freeze-thaw cycles.[12]

The Impact of TFA on PKA Assays

Trifluoroacetic acid is a strong acid and its presence as a counterion can lower the pH of the reconstituted peptide solution. This can potentially affect the activity of PKA, which has an optimal pH range. While TFA can be problematic in cell-based assays, its impact on in vitro kinase assays is often less pronounced, especially when the Kemptide stock solution is diluted into a buffered kinase reaction mixture.

However, it is good practice to be aware of the potential for TFA to influence your assay. If you suspect that residual TFA is interfering with your results, consider the following:

  • Ensure adequate buffering capacity: The final kinase assay buffer should have sufficient buffering capacity to maintain the optimal pH for PKA activity, even after the addition of the Kemptide TFA stock solution.

  • TFA removal: For highly sensitive applications, TFA can be removed or exchanged for a more biologically compatible counterion like acetate or hydrochloride through techniques such as ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[3]

Application in PKA Kinase Assays

Kemptide is a highly specific substrate for PKA with a Michaelis constant (Km) in the low micromolar range, typically reported between 3-16 µM.[9][14] The following is a general protocol for a PKA kinase assay using Kemptide as a substrate.

Protocol 2: In Vitro PKA Kinase Assay using Kemptide

Materials:

  • Reconstituted Kemptide TFA stock solution (e.g., 1 mM)

  • PKA enzyme

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • ATP stock solution

  • [γ-³²P]ATP (for radioactive assays) or appropriate reagents for non-radioactive detection methods

  • Phosphatase inhibitors (optional, but recommended for crude lysates)[15]

  • Reaction tubes or microplate

  • Incubator or water bath at 30°C

Procedure:

  • Prepare the reaction mixture: In a reaction tube, combine the kinase assay buffer, Kemptide substrate (e.g., to a final concentration of 50 µM), and any inhibitors or activators being tested.[13]

  • Add PKA enzyme: Add the appropriate amount of PKA enzyme to the reaction mixture.

  • Initiate the reaction: Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radioactive assay) to a final concentration typically at or below the Km for ATP.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[16]

  • Terminate the reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays) or by heat inactivation.

  • Detection: Detect the phosphorylated Kemptide using an appropriate method, such as spotting onto P81 phosphocellulose paper followed by scintillation counting for radioactive assays, or using a phosphospecific antibody or other non-radioactive detection method.[16]

PKA_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Prepare_Mix Prepare Reaction Mix (Buffer, Kemptide) Add_Enzyme Add PKA Enzyme Prepare_Mix->Add_Enzyme Initiate Initiate with ATP Add_Enzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Phosphorylation Signal with Kemptide

Topic: Troubleshooting Low Phosphorylation Signal with Kemptide (PKA Substrate) Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide, Q&A, and Interactive Logic Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Phosphorylation Signal with Kemptide (PKA Substrate) Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide, Q&A, and Interactive Logic

Introduction: The Kemptide System

Kemptide (LRRASLG ) is a synthetic heptapeptide derived from the phosphorylation site of porcine liver pyruvate kinase. It serves as a highly specific substrate for cAMP-dependent protein kinase (PKA), utilizing the consensus recognition motif R-R-X-S/T-Y (where X is any amino acid and Y is a hydrophobic residue).

While the assay is a "gold standard" for PKA activity, low signal-to-noise ratios are a frequent bottleneck. This guide deconstructs the assay into three failure modes: Enzymatic Kinetics , Substrate Integrity , and Detection/Capture Physics .

Phase 1: Diagnostic Logic

Before altering reagent concentrations, determine where the signal loss occurs. Use the logic flow below to categorize your issue.

TroubleshootingLogic Start Low Signal Observed ControlCheck Is the Positive Control (Purified PKA) working? Start->ControlCheck Yes Yes: Issue is Sample-Specific ControlCheck->Yes Signal OK in Control No No: Systemic Assay Failure ControlCheck->No No Signal in Control SampleIssue 1. Phosphatase Contamination 2. ATP Hydrolysis (ATPase) 3. Lysate Inhibition Yes->SampleIssue SystemIssue 1. PKA Oxidation (DTT missing) 2. P81 Binding Failure 3. Incorrect Mg:ATP Ratio No->SystemIssue

Figure 1: Diagnostic decision tree for isolating sample-specific inhibition versus systemic reagent failure.

Phase 2: Technical Troubleshooting (Q&A)

Category 1: Reaction Kinetics & Components

Q: My PKA enzyme is fresh, but the activity is negligible. Could the buffer composition be the culprit? A: Yes, specifically regarding Reducing Agents and Magnesium .

  • Oxidation Sensitivity: The PKA catalytic subunit has a critical cysteine residue (C199) near the active site. If this oxidizes, activity drops significantly. Standard buffers must contain 50 µM - 1 mM DTT or

    
    -mercaptoethanol. If your buffer is >1 month old, the DTT has likely oxidized.
    
  • Mg:ATP Stoichiometry: PKA requires ATP to be complexed with Mg²⁺ (Mg-ATP) for catalysis. Furthermore, free Mg²⁺ is often required to stabilize the enzyme structure.

    • Rule of Thumb: Maintain a Magnesium concentration at least 5–10x higher than your ATP concentration (e.g., 10 mM MgCl₂ for 1 mM ATP).

    • Common Error: Using EDTA-containing lysis buffers without supplementing excess MgCl₂ to overcome the chelation.

Q: I am using the published Km for Kemptide, but my signal is weak. Why? A: The "published" Km varies by source (typically 16–20 µM ) [1, 2]. However, operating at the Km only drives the reaction at 50% velocity (


).
  • Solution: For maximum sensitivity (signal amplitude), use a substrate concentration of 5x to 10x Km (100–200 µM). This ensures the enzyme is saturated and the reaction rate is limited only by enzyme activity, not substrate availability.

Category 2: Substrate Capture (P81 Paper Method)

Q: I see high counts in the reaction mix but low counts on the P81 paper. Is Kemptide not binding? A: This is a classic "Wash-Off" effect. P81 phosphocellulose paper binds peptides via electrostatic interaction between the negative phosphate groups on the paper and the basic residues (Arginines) on Kemptide.

  • The Pitfall: High ionic strength washes or incorrect pH can disrupt this bond.

  • The Fix:

    • Wash Buffer: Use 75 mM Phosphoric Acid (0.5% v/v) . Do not use water or high-salt buffers (TBS/PBS) for the initial washes, as they will strip the peptide.

    • Paper Capacity: Ensure you are not spotting more volume than the paper can absorb (typically ≤20 µL per 1 cm² square). Saturation leads to "puddling" and loss of peptide during the first immersion.

Category 3: Non-Radioactive Assays (Fluorescence/Luminescence)

Q: In my ADP-Glo™ assay, the background is almost as high as the signal. A: High background in ADP-detecting assays usually indicates ATP contamination or Spontaneous Hydrolysis .

  • Purity Check: Ensure your Kemptide stock is highly pure (>95%). Impurities can sometimes trigger non-specific ATP hydrolysis.

  • ATP Stability: ATP degrades to ADP in freeze-thaw cycles. Use ultra-pure ATP and aliquot it.

  • Crosstalk: If using fluorescent Kemptide (f-Kemptide), ensure your lysate does not have autofluorescence at the detection wavelength (typically fluorescein/rhodamine range).

Phase 3: Optimized Experimental Protocol

This protocol is designed for a Radiometric PKA Assay using P81 capture, as it remains the most direct measure of phosphate transfer.

Reagents & Concentrations
ComponentStock Conc.[1]Final Reaction Conc.Function
Tris-HCl (pH 7.4) 200 mM40 mMBuffering Agent
MgCl₂ 100 mM20 mMCofactor for ATP
BSA 1 mg/mL0.1 mg/mLEnzyme Stabilizer
DTT 1 mM50 µMPrevents oxidation of C199
Kemptide 2 mM200 µMSubstrate (>10x Km)
[

-³²P]ATP
10 mM (Specific Activity optimized)200 µMPhosphate Donor
Step-by-Step Workflow
  • Preparation:

    • Prepare the Master Mix (Buffer, MgCl₂, BSA, DTT, Kemptide) on ice.

    • Critical: Add DTT fresh immediately before use.

  • Reaction Initiation:

    • Add 5 µL of Sample (Lysate or Purified PKA).

    • Add 20 µL of Master Mix.

    • Initiate by adding 5 µL of [

      
      -³²P]ATP mix.
      
    • Incubate at 30°C for 10–15 minutes. (Do not exceed 20 mins to ensure linear range).

  • Termination & Capture:

    • Spot 20 µL of reaction onto a numbered P81 Phosphocellulose square.

    • Allow to air dry for 30 seconds (optional, but reduces streak-off).

    • Immediately drop into 75 mM Phosphoric Acid .

  • Washing:

    • Wash 4 times, 5 minutes each, with 75 mM Phosphoric Acid (5–10 mL per square).

    • Note: Use a shaker. The acid keeps the ATP (highly negative) soluble and repelled by the paper, while the basic Kemptide remains bound.[2]

  • Quantification:

    • Rinse once with Acetone (to dry paper).

    • Transfer to scintillation vial and count (Cerenkov or with fluid).

Phase 4: Visualizing the Signaling Pathway

The following diagram illustrates the PKA activation pathway and the specific point where Kemptide interacts.

PKAPathway cAMP cAMP PKA_Holo PKA Holoenzyme (R2C2 Inactive) cAMP->PKA_Holo Binds R-Subunit R_Subunit Regulatory Subunit (Bound to cAMP) PKA_Holo->R_Subunit Dissociation C_Subunit Catalytic Subunit (Active) PKA_Holo->C_Subunit Activation Kemptide Kemptide (LRRASLG) C_Subunit->Kemptide Recruitment ATP Mg-ATP ATP->Kemptide Phosphate Transfer ADP ADP ATP->ADP By-product PhosphoKemptide Phospho-Kemptide (LRRApSLG) Kemptide->PhosphoKemptide Phosphorylation

Figure 2: Mechanism of PKA activation and Kemptide phosphorylation. Note that cAMP is required to free the Catalytic subunit, which then utilizes Mg-ATP to phosphorylate the Serine residue on Kemptide.

References

  • GenScript. Kemptide Peptide Properties and Km Data. [Link]

  • National Institutes of Health (PMC). Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection. [Link]

  • ResearchGate. Linearity of P81 paper binding capacity and troubleshooting. [Link]

Sources

Optimization

Technical Support Center: The Impact of TFA Salt on PKA Enzyme Activity

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the interference of trifluoroacetic acid (TFA) salt on Protein Kinase A (PKA) enzyme activity. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reproducibility of your PKA assays.

Introduction: The Hidden Variable in Your Kinase Assay

Protein Kinase A (PKA) is a critical enzyme in cellular signaling, and its activity is a key area of study in numerous research and drug discovery programs. However, a common but often overlooked variable that can significantly impact PKA activity in in vitro assays is the presence of residual trifluoroacetic acid (TFA) from the synthesis and purification of peptide substrates or inhibitors. TFA, a strong acid, can introduce artifacts that lead to misinterpretation of experimental results. This guide will delve into the mechanisms of TFA interference and provide you with robust strategies to mitigate its effects.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide samples?

A: Trifluoroacetic acid (TFA) is a strong organic acid with a pKa of approximately 0.23 to 0.5.[1][2] It is widely used in solid-phase peptide synthesis (SPPS) for the cleavage of the peptide from the resin and as a counterion in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[3] Consequently, commercially available synthetic peptides are often supplied as TFA salts, with TFA content potentially ranging from 10% to 40% of the total weight.

Q2: How can residual TFA affect my PKA enzyme activity assay?

A: Residual TFA can interfere with your PKA assay in several ways:

  • pH Alteration: Being a strong acid, even small amounts of TFA can significantly lower the pH of your assay buffer, moving it away from the optimal pH for PKA activity (typically around 7.0-7.5).[1][2][4] This can lead to a drastic reduction in or complete loss of enzyme activity.

  • Enzyme Denaturation: Extreme pH conditions can disrupt the intricate three-dimensional structure of PKA, leading to irreversible denaturation and loss of function.[1][3]

  • Alteration of Substrate/Inhibitor Properties: The TFA counterion can affect the solubility, aggregation state, and conformation of your peptide substrate or inhibitor, which can in turn alter its interaction with the PKA active site.

  • Fluorescence Interference: In fluorescence-based PKA assays, TFA can potentially quench the fluorescence of certain fluorophores or alter the local environment of the fluorescent probe, leading to inaccurate readings.[5][6][7]

Q3: At what concentration does TFA start to inhibit PKA activity?

A: While a specific IC50 value for TFA on PKA is not well-documented in the literature, the inhibitory effect is primarily concentration-dependent in its ability to alter the bulk pH of the assay buffer. The critical concentration will depend on the buffering capacity of your assay system. It is best practice to minimize TFA concentration to the lowest achievable level.

Q4: How can I determine the amount of TFA in my peptide sample?

A: Several analytical methods can be used to quantify TFA content, including:

  • 19F NMR (Fluorine Nuclear Magnetic Resonance): This is a direct and quantitative method for determining TFA concentration.[8][9]

  • Ion Chromatography: This technique can separate and quantify trifluoroacetate anions.[10]

  • HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection): This method can also be used for TFA quantification.[11]

Troubleshooting Guide: Identifying and Mitigating TFA Interference

If you are observing lower-than-expected PKA activity, high variability between replicates, or complete inhibition, residual TFA in your peptide substrate or inhibitor is a likely culprit. Follow this troubleshooting workflow to diagnose and resolve the issue.

Step 1: Suspect TFA Interference

Consider TFA as a potential issue if:

  • You are using a new batch of synthetic peptide.

  • Your PKA assay is showing inconsistent results.

  • You observe a drop in pH when your peptide is added to the assay buffer.

Step 2: Diagnose the Problem
  • Measure the pH of your final assay mixture: Prepare your complete assay mixture, including the peptide, and measure the pH. Compare it to the pH of the buffer alone. A significant drop in pH is a strong indicator of TFA contamination.

  • Perform a "Spike-in" Control Experiment:

    • Run your standard PKA assay with a trusted substrate.

    • In a parallel experiment, add a concentration of TFA (sodium salt, to isolate non-pH effects) equivalent to the suspected amount in your peptide sample.

    • In another parallel experiment, add a small amount of a strong acid (like HCl) to mimic the pH drop caused by TFA.

    • Comparing these results will help you differentiate between pH-dependent effects and other potential counterion effects.

Step 3: Mitigate TFA Interference

If TFA interference is confirmed, you have several options to address the issue:

  • Adjust the Buffer Capacity: For a quick fix, you can try increasing the concentration of your buffer (e.g., from 50 mM to 100 mM HEPES or Tris) to better resist the pH change caused by the TFA. However, this is a temporary solution and may not be suitable for all assays.

  • Perform a Counterion Exchange: The most robust solution is to remove the TFA from your peptide and exchange it for a more biologically compatible counterion like acetate or chloride.

Experimental Protocols

Protocol 1: Standard In Vitro PKA Activity Assay (Example)

This protocol provides a general framework for a fluorescence-based PKA assay.

Materials:

  • Purified, active PKA enzyme

  • PKA peptide substrate (e.g., Kemptide, LRRASLG)

  • ATP

  • PKA Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a master mix of PKA Kinase Buffer, ATP, and the peptide substrate.

  • Add the PKA enzyme to the appropriate wells of a microplate.

  • Initiate the reaction by adding the master mix to the wells containing the enzyme.

  • Incubate the plate at the recommended temperature (e.g., 30°C) for the desired time.

  • Stop the reaction and detect the kinase activity using the instructions provided with your detection kit.

  • Measure the fluorescence signal using a microplate reader.

Protocol 2: TFA Removal from Peptide Samples via HCl Salt Exchange

This is a common and effective method for exchanging TFA for chloride ions.

Materials:

  • TFA-containing peptide

  • 100 mM Hydrochloric acid (HCl)

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.

  • Let the solution stand at room temperature for 1 minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.

  • For complete removal, repeat the dissolution in 10 mM HCl and lyophilization steps 2-3 times.[11]

  • After the final lyophilization, dissolve the peptide in your desired assay buffer.

Protocol 3: TFA Removal using Ion-Exchange Chromatography

This method is particularly useful for larger quantities of peptide or when a high degree of purity is required.

Materials:

  • TFA-containing peptide

  • Strong anion-exchange (SAX) chromatography column

  • Equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.5)

  • Elution buffer (e.g., 10 mM Tris-HCl, 1 M NaCl, pH 8.5)

  • Desalting column

Procedure:

  • Equilibrate the SAX column with the equilibration buffer.

  • Dissolve the peptide in the equilibration buffer and load it onto the column.

  • Wash the column extensively with the equilibration buffer to remove the unbound TFA.

  • Elute the peptide from the column using the elution buffer.

  • Desalt the eluted peptide using a desalting column to remove the high concentration of NaCl.

  • Lyophilize the desalted peptide.

Data Presentation

Table 1: Comparison of TFA Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical TFA Reduction
HCl Salt Exchange Displacement of TFA by a stronger acid (HCl) followed by lyophilization.Simple, inexpensive, and generally effective.May not be suitable for acid-labile peptides. Multiple cycles may be needed for complete removal.>95% after 2-3 cycles[9]
Ion-Exchange Chromatography Separation of the peptide from TFA based on charge.High efficiency of TFA removal, can be scaled up.More complex and time-consuming, requires specialized equipment.>97%[9]
Reverse-Phase HPLC Separation based on hydrophobicity using a mobile phase with a different counterion (e.g., acetate).Can be integrated into the purification process.May result in lower peptide recovery.Variable, often less complete than other methods.

Visualizations

Mechanism of TFA Interference

TFA_Interference cluster_source Source of Interference cluster_effects Primary Effects on Assay Components cluster_outcome Experimental Outcome TFA Residual TFA (CF3COOH) from Peptide Synthesis pH_Drop Decreased Buffer pH TFA->pH_Drop releases H+ Substrate Peptide Substrate TFA->Substrate counterion effect Enzyme PKA Enzyme pH_Drop->Enzyme alters ionization state Inhibition Apparent Inhibition of PKA Activity Enzyme->Inhibition leads to denaturation/ suboptimal activity Substrate->Inhibition alters binding

Caption: The primary mechanism of TFA interference in PKA assays.

Troubleshooting Workflow for Suspected TFA Interference

Caption: A stepwise guide to troubleshooting TFA interference in PKA assays.

Conclusion

Residual TFA in synthetic peptide preparations is a significant and often underestimated source of error in PKA activity assays. By understanding the underlying mechanisms of interference, primarily through pH modulation, and by implementing the diagnostic and mitigation strategies outlined in this guide, researchers can ensure the integrity of their experimental data. Proactive quantification of TFA and, when necessary, its removal through counterion exchange are critical steps for achieving reliable and reproducible results in the study of PKA and other kinase-mediated signaling pathways.

References

  • Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Vlahos, C. J., et al. (2006). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 11(5), 467-476.
  • Steuer, C., et al. (2023).
  • Grimster, N. P., et al. (2013). Single concentration loss of activity assay provides an improved assessment of drug-drug interaction risk compared to IC50-shift. Drug Metabolism and Disposition, 41(8), 1535-1543.
  • Wang, L., et al. (2012). Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide. Biosensors and Bioelectronics, 31(1), 347-352.
  • Witte, K., et al. (2017). Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates. International Journal of Molecular Sciences, 18(12), 2715.
  • Vlahos, C. J., et al. (2003). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 8(5), 557-566.
  • Roux, S., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 14(3), 354-359.
  • Toxic Docs. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Retrieved from [Link]

  • Yuan, L., et al. (2013). Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors.
  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55.

Sources

Troubleshooting

Technical Support Center: Kemptide Stability &amp; Optimization

Introduction Welcome to the Technical Support Center. This guide addresses a frequent discrepancy in kinase research: the loss of Kemptide substrate efficiency during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent discrepancy in kinase research: the loss of Kemptide substrate efficiency during storage.

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide used as a highly specific substrate for Protein Kinase A (PKA). While chemically robust (lacking oxidation-prone Cysteine or Methionine residues), users often report a "loss of activity" after storage at -20°C.

The Reality: The peptide rarely degrades chemically at -20°C. Instead, it is usually lost to physical adsorption (sticking to tube walls) or micro-precipitation caused by freeze-thaw cycling. This guide provides the protocols to eliminate these variables.

Module 1: The "Invisible Loss" – Adsorption Physics

User Query: "My Kemptide stock concentration seems lower than calculated after thawing, but HPLC shows no degradation peaks. Where did it go?"

Technical Insight: Kemptide is a cationic (positively charged) peptide due to its Arginine (Arg) residues. Most standard laboratory plastics and glass surfaces carry a net negative charge. At low concentrations (<1 mg/mL), up to 30-60% of your peptide can adsorb to the container walls via electrostatic and hydrophobic interactions, effectively disappearing from the solution before you even pipette it.

The Solution: The "Carrier" Protocol

To stabilize Kemptide in solution, you must block these binding sites or use materials that repel the peptide.

VariableRecommendationScientific Rationale
Container Material Polypropylene (PP) Glass binds cationic peptides avidly. Polystyrene (PS) is also high-binding. High-quality PP or "Low-Bind" tubes are mandatory.
Carrier Protein 0.1% BSA Bovine Serum Albumin (BSA) coats the plastic surface, occupying nonspecific binding sites so Kemptide remains in solution.
Stock Concentration High (>5 mg/mL) Adsorption is saturable. At high concentrations, the percentage of peptide lost to the walls is negligible compared to the bulk solution.

Module 2: Reconstitution & Storage Workflow

User Query: "What is the exact protocol to prepare Kemptide for long-term -20°C storage?"

Direct Protocol: Do not store Kemptide in the assay buffer (which often contains ATP or MgCl₂ that can precipitate). Store it as a concentrated stock.

Step-by-Step Workflow
  • Solvent Choice: Dissolve lyophilized Kemptide in sterile distilled water or 25 mM Tris-HCl (pH 7.4) .

    • Note: Avoid Phosphate Buffered Saline (PBS) for freezing stocks, as phosphate salts can crystallize unevenly during freezing, causing local pH spikes.

  • Concentration: Aim for 10 mg/mL (approx. 13 mM).

  • Aliquotting: This is critical. Divide the stock into single-use aliquots (e.g., 10–50 µL).

  • Freezing: Flash-freeze in liquid nitrogen (preferred) or place immediately in a -20°C freezer.

Visual Workflow (Graphviz)

KemptideWorkflow Powder Lyophilized Kemptide (Store Desiccated) Solvent Solvent Addition (Water or 25mM Tris, pH 7.4) Powder->Solvent Reconstitute Dissolve Vortex & Centrifuge (Target: 10 mg/mL) Solvent->Dissolve Aliquot Aliquot into Low-Bind Tubes (10-50 µL) Dissolve->Aliquot Minimize Surface Area Freeze Store at -20°C (Manual Defrost Only) Aliquot->Freeze Single Use Only

Figure 1: Optimal workflow for Kemptide reconstitution to minimize physical loss and freeze-thaw damage.

Module 3: The Freeze-Thaw Hazard

User Query: "Can I refreeze my Kemptide stock? I have a 'frost-free' freezer."

The Answer: NO.

The Mechanism of Failure
  • Frost-Free Cycles: Modern "frost-free" freezers cycle their temperature (warming up to remove ice build-up) several times a day. This causes partial thawing and refreezing of your sample.

  • Cryoconcentration: As water freezes, it forms pure ice crystals, excluding solutes. This concentrates the peptide and buffer salts into microscopic pockets of liquid.

  • pH Shift: In these pockets, buffer salts (like Tris or Phosphate) can undergo drastic pH shifts (e.g., Sodium Phosphate can shift from pH 7.0 to pH 3.5 during freezing). While Kemptide is chemically stable, these shifts can alter its solubility or ionic state, leading to aggregation.

Protocol:

  • Store aliquots in a manual defrost freezer or deep freeze (-80°C).

  • If a manual defrost freezer is unavailable, place the aliquot box inside a Styrofoam container within the freezer to insulate it from thermal cycles.

Module 4: Troubleshooting Low Activity

User Query: "I followed the storage rules, but my PKA assay signal is still low. Is the peptide bad?"

Use this logic tree to isolate the variable.

Diagnostic Logic Tree

Troubleshooting Start Problem: Low PKA Assay Signal Check1 Is Stock Conc. Verified? Start->Check1 Check2 Did you use Low-Bind Tubes? Check1->Check2 Yes Action1 Measure A205/A215 (Peptide Bond Absorbance) Check1->Action1 No Check3 Check Enzyme Activity Check2->Check3 Yes Action2 Adsorption Loss Likely. Retest with 0.1% BSA. Check2->Action2 No Action3 Run Positive Control (New Enzyme + Known ATP) Check3->Action3

Figure 2: Step-by-step diagnostic process to distinguish peptide stability issues from assay failures.

FAQ: Chemical Stability

Q: Does Kemptide oxidize?

  • A: Kemptide (LRRASLG) contains no Cysteine (Cys) or Methionine (Met) residues, making it highly resistant to oxidation. Reducing agents like DTT or β-Mercaptoethanol are not required for the peptide's stability, though they are often required for the Kinase enzyme itself [1].

Q: What is the shelf life at -20°C?

  • A: If stored as a lyophilized powder: >2 years. If stored in solution (10 mg/mL, water) at -20°C (no freeze-thaw): 6 months to 1 year [2].

Q: Can I use PBS?

  • A: For the reaction, yes. For storage, no.[1][2][3][4][5] PBS is notorious for pH shifts during freezing. Use Water or Tris for storage [3].

References

  • Promega Corporation. (2023).[6] PKA Kinase Enzyme System Technical Manual. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Kemptide Product Information Sheet.[5] Retrieved from

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[7][8] PLOS ONE. Retrieved from

Sources

Optimization

Technical Support Center: PKA Assay Optimization Hub

Topic: Reducing Background Noise in Kemptide PKA Assays Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in Kemptide PKA Assays Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: The "Signal-to-Noise" Anatomy

Before troubleshooting, we must diagnose the type of noise you are experiencing. Background noise is not a monolith; it is a symptom of distinct underlying chemical or physical failures.

In PKA assays using Kemptide (LRRASLG), noise typically manifests in two statistical forms that degrade your Z'-Factor:

  • High Basal Background (High

    
    ):  The negative control reads high, crushing your dynamic range.
    
  • High Variability (High

    
    ):  The signal is unstable between replicates, creating "scatter."
    
Visualizing the Problem Space

The following logic tree outlines the decision process for identifying your noise source based on assay format.

TroubleshootingLogic Start START: Define the Noise Phenotype TypeCheck Which Assay Format? Start->TypeCheck Radio Radiometric (P81 Filter) TypeCheck->Radio TRFRET TR-FRET / FP (LanthaScreen/Polarization) TypeCheck->TRFRET RadioHigh High Counts in Neg Control Radio->RadioHigh High CPM RadioSol Solution: Wash Efficiency (Unreacted ATP sticking) RadioHigh->RadioSol Cause: Ionic Interaction TRHigh High Background Fluorescence TRFRET->TRHigh High RFU TRScatter High Scatter / Low Z' TRFRET->TRScatter High CV% Sol_Chem Check Reagents: Antibody Conc. & Detergents TRHigh->Sol_Chem Cause: NSB / Aggregation Sol_Optics Check Instrument: Gain & Z-Height TRScatter->Sol_Optics Cause: Reading Error

Figure 1: Diagnostic logic tree for isolating noise sources in Kemptide assays. Blue nodes indicate decision points; Red/Yellow indicate symptoms; Green indicates the solution domain.

Troubleshooting Guides & FAQs

Category A: TR-FRET & Fluorescence Polarization (The Modern Standard)

Q1: I am seeing high background signal in my "No Enzyme" controls in a TR-FRET assay. Is my antibody binding non-specifically?

The Mechanism: Yes, this is often due to Non-Specific Binding (NSB) or the Hook Effect . In TR-FRET (e.g., LanthaScreen™), you use a Terbium or Europium-labeled antibody to detect the phosphorylated Kemptide. If the antibody concentration is too high relative to the substrate, or if the buffer lacks sufficient chaotropic agents, the antibody will stick to the unphosphorylated peptide or the plate walls.

The Fix:

  • Titrate the Antibody: Do not blindly follow the kit manual. Perform a cross-titration of Antibody (0.5 nM to 10 nM) vs. Kemptide. You want the lowest antibody concentration that yields 80% of maximal signal (

    
    ). Excess antibody increases background linearly without increasing specific signal.
    
  • Optimize the Buffer: Ensure your stop/detection buffer contains a non-ionic detergent.

    • Recommendation: 0.01% Tween-20 or NP-40 is mandatory to prevent the "sticky" positively charged Kemptide (Arg-rich) from adhering to hydrophobic plate surfaces.

Q2: My Z'-factor is consistently < 0.5 due to "scatter" in the replicates. What is causing this variability?

The Mechanism: In ratiometric assays (TR-FRET), scatter is rarely chemical; it is usually physical . Kemptide is a small peptide. If you are using Fluorescence Polarization (FP), the change in mass (tumbling rate) upon antibody binding is the readout. Bubbles, pipetting errors, or "edge effects" (evaporation) distort the light path.

The Fix:

  • The Centrifuge Step: Always centrifuge plates at 1000 x g for 1 minute before reading to remove micro-bubbles.

  • The "Dummy" Well: Evaporation at the plate edges changes the concentration of fluorophores, altering the ratio. Fill the outer perimeter wells with water or buffer and do not use them for data.

  • Reference: Zhang, J. H., et al. (1999) established the Z-factor formula.[1] If your

    
     (standard deviation) is high, no amount of signal increase will save your assay.
    
Category B: Radiometric Assays ( P / P81 Paper)

Q3: I have high counts in my blank (No Enzyme) samples using P81 phosphocellulose paper. The washing seems ineffective.

The Mechanism: This is a classic chemistry failure. P81 paper is negatively charged (phosphocellulose). It binds the positively charged Kemptide (L-R-R -A-S-L-G) via ionic interaction. However, free


 is also negatively charged. If the wash solution is not acidic enough, the ATP will not be repelled by the paper and will get trapped in the fiber matrix.

The Fix:

  • Acid Concentration: Ensure you are using 75 mM (0.75%) Orthophosphoric Acid . Water or neutral buffers will not work. The low pH protonates the phosphate groups on the paper and the ATP, minimizing their interaction while maintaining the strong ionic bond with the Arginine residues on the Kemptide.

  • Volume & Flow: Use at least 5-10 mL of acid per filter per wash. Do this 3-4 times.

  • Reference: Roskoski, R. (1983). This methodology is the foundational standard for PKA kinetics.

Category C: Compound Interference (Drug Screening)

Q4: My test compounds seem to be "autofluorescent" in the green channel. How do I subtract this noise?

The Mechanism: Many small molecule libraries contain compounds with fused ring structures that fluoresce in the 480–520 nm range (Fluorescein/GFP region). In standard intensity assays, this looks like "inhibition" (if quenching) or "activation" (if fluorescing).

The Fix: Switch to Time-Resolved FRET (TR-FRET) .

  • Why: Organic fluorophores (autofluorescence) have a lifetime of nanoseconds (

    
     s). Lanthanides (Europium/Terbium) have lifetimes of milliseconds (
    
    
    
    s).
  • Protocol: Set your plate reader Delay Time to 50–100 µs. This allows the compound's short-lived fluorescence to decay to zero before the detector opens to read the specific TR-FRET signal.

Data Summary: Assay Comparison Matrix

Use this table to select the assay format that minimizes your specific noise constraint.

FeatureRadiometric (

P)
TR-FRET (LanthaScreen)Fluorescence Polarization
Primary Noise Source Unwashed ATP (Background)Antibody NSB / Cross-talkLight Scattering / Bubbles
Sensitivity High (Gold Standard)HighModerate
Interference None (Compounds don't emit radiation)High (if not time-resolved)High (Color quenching)
Kemptide Requirement Native (LRRASLG)Biotin-labeled or Fluorescein-labeledFluorescein-labeled
Best For Validation / KineticsHigh-Throughput ScreeningHigh-Throughput Screening

The "Golden" Protocol: Z'-Factor Optimization

To scientifically validate that you have reduced noise, you must run a Z'-Factor experiment. Do not run samples until this passes.

Objective: Determine the separation band between "Max Signal" (100% Activity) and "Min Signal" (Background).

Protocol:

  • Prepare Plate: Use a 384-well low-volume plate (white for FRET, black for FP).

  • Layout:

    • Columns 1–12: Positive Control (Enzyme + Substrate + ATP + DMSO).

    • Columns 13–24: Negative Control (Substrate + ATP + DMSO + Inhibitor or No Enzyme).

  • Reaction: Incubate for 60 mins at Room Temp.

  • Detection: Add Detection Reagent (e.g., Eu-Antibody). Incubate 60 mins.

  • Calculate:

    
    
    
  • Pass Criteria:

    • 
      : Excellent (Assay is ready).
      
    • 
      : Marginal (Re-optimize antibody conc or wash steps).
      
    • 
      : Fail (Noise overlaps with signal).
      

Visualizing the PKA-Kemptide Reaction

Understanding the molecular stoichiometry helps in troubleshooting reagent concentrations.

ReactionPathway PKA PKA Enzyme (Catalytic Subunit) Complex Ternary Complex PKA->Complex ATP ATP (Phosphate Donor) ATP->Complex Kemptide Kemptide (LRRASLG) Kemptide->Complex ADP ADP Complex->ADP PKemptide Phospho-Kemptide (LRRA-pS-LG) Complex->PKemptide Signal FRET Signal (665nm) PKemptide->Signal + Ab Binding Ab Eu-Antibody Ab->Signal

Figure 2: The PKA reaction mechanism. Noise is often introduced at the "Ab Binding" stage (non-specific) or "Complex" stage (impure reagents).

References

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Thermo Fisher Scientific. (2024). LanthaScreen™ Eu Kinase Binding Assay User Guide.

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888-4894.

Sources

Troubleshooting

resolving incomplete phosphorylation of Kemptide substrate

Ticket ID: KEMP-PKA-OPT Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Workflow Before altering reagent concentrations, visualize your potential failure points. This decision tree isolates whet...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KEMP-PKA-OPT Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Workflow

Before altering reagent concentrations, visualize your potential failure points. This decision tree isolates whether your incomplete phosphorylation is a kinetic limitation (enzyme/substrate) or a detection artifact (binding/separation).

Kemptide_Troubleshooting Start Issue: Incomplete Phosphorylation Signal Check_Kinetics 1. Check Reaction Kinetics (Time Course) Start->Check_Kinetics Linearity Is signal linear over time? Check_Kinetics->Linearity Substrate_Lim Substrate Depletion or Product Inhibition Linearity->Substrate_Lim Plateaus early Enzyme_Death Enzyme Instability or Aggregation Linearity->Enzyme_Death Signal drops Check_Buffer 2. Check Buffer Chemistry Linearity->Check_Buffer Linear but low Mg_ATP Is Mg:ATP ratio > 2:1? Check_Buffer->Mg_ATP Free_ATP Free ATP Inhibits PKA Correction: Add MgCl2 Mg_ATP->Free_ATP No Check_Detection 3. Check Detection (P81 Binding) Mg_ATP->Check_Detection Yes Salt_Conc Is Reaction Salt >100mM? Check_Detection->Salt_Conc Interference Ionic Interference Kemptide won't bind P81 Salt_Conc->Interference Yes Review Peptide Quality Review Peptide Quality Salt_Conc->Review Peptide Quality No

Figure 1: Logical fault tree for diagnosing PKA/Kemptide assay failures. Blue nodes indicate diagnostic steps; Yellow/Red nodes indicate critical failure modes.

Technical Knowledge Base

The "Big Three" Causes of Incomplete Phosphorylation
1. The Magnesium Trap (Stoichiometry)

PKA does not utilize free ATP; it utilizes the Mg-ATP complex . A common error is preparing buffers with equimolar Mg²⁺ and ATP.

  • The Mechanism: Free ATP (uncomplexed) acts as a competitive inhibitor to the Mg-ATP complex at the catalytic site.

  • The Fix: Ensure a molar excess of Mg²⁺. A standard ratio is 5-10 mM Mg²⁺ per 1 mM ATP . If you are using a commercial buffer, verify that EDTA/EGTA (chelators) have not stripped the free magnesium.

2. The P81 Ionic Failure (Detection Physics)

If you are using the Gold Standard Radiometric Assay (P81 Phosphocellulose paper), the detection relies entirely on electrostatics .

  • The Mechanism: At low pH (phosphoric acid wash), the basic residues (Arginines) in Kemptide (Sequence: L-R -R -A-S-L-G) are protonated (+ charge). They bind to the anionic phosphate groups on the P81 paper.

  • The Failure: If your reaction buffer contains high ionic strength (e.g., >100 mM NaCl or KCl), the salt ions compete for the binding sites on the paper. You will wash away your phosphorylated product, interpreting it as "incomplete phosphorylation."

  • The Fix: Keep reaction ionic strength <50 mM. If high salt is required for the enzyme, spot small volumes (5-10 µL) and wash immediately and vigorously with 75 mM phosphoric acid.

3. Kinetic Stall (Substrate Depletion)

Researchers often confuse


 (velocity) with Total Conversion.
  • The Mechanism: Kemptide has a

    
     of approximately 3–30 µM  depending on the PKA isoform [1, 2]. If you run the reaction at [Substrate] < 
    
    
    
    , the rate is first-order and sensitive to substrate consumption. As product forms, the rate slows drastically, appearing as a "stall" before 100% conversion.
  • The Fix: For maximum phosphorylation, use [Kemptide] > 50 µM (saturating conditions) and ensure ATP is not the limiting reagent.

Validated Protocol: The Self-Validating System

Method: Radiometric P81 Filter Binding (The most robust method for troubleshooting).

Reagents
  • Buffer A (5X): 200 mM MOPS (pH 7.0), 100 mM MgCl₂, 5 mg/mL BSA (prevents enzyme adsorption to plastic).

  • Substrate: Kemptide (LRRASLG), 1 mM stock in water.

  • ATP Mix: 0.5 mM cold ATP spiked with [

    
    -³²P]ATP (approx. 100–200 cpm/pmol specific activity).
    
  • Stop Solution: 75 mM Phosphoric Acid (

    
    ).
    
Workflow
  • Master Mix Prep: Combine Buffer A, Kemptide (Final 100 µM), and Water.

  • Enzyme Activation: Dilute PKA in Buffer A containing 1 mM DTT (DTT is critical for active site stability).

  • Initiation: Add ATP Mix to start reaction. Total volume: 50 µL.

  • Time Course (The Validation Step):

    • Do not run a single endpoint.

    • Spot 20 µL aliquots onto P81 paper at

      
       minutes.
      
  • Washing (Critical):

    • Drop papers immediately into 75 mM

      
      .
      
    • Wash 4 x 5 mins with agitation (removes unreacted ATP).

    • Rinse 1 x 2 mins in Acetone (dries paper).

  • Quantification: Scintillation counting.

Data Validation Table
ParameterExpected ValueTroubleshooting
Linearity (

)
> 0.95 for first 10 minsIf curving down: Substrate depletion or Enzyme death.
Background (t=0) < 2% of Total CountsIf high: Insufficient washing or ATP sticking to paper.
Specific Activity 10–20 pmol/min/µgIf low: Dead enzyme or inhibitor contamination.

Advanced FAQ

Q: I am using a non-radioactive kit (e.g., ADP-Glo or Fluorescence), and my signal is low. Why? A: These assays are indirect.[1]

  • Fluorescence (Fluorescamine/FRET): Requires specific N-terminal labeling. If your Kemptide is degraded or the label is quenched by buffer components (like DTT in some cases), signal drops.

  • ADP-Glo: This measures ADP production, not phosphate incorporation. If you have ATPase contamination in your prep, you will get a high background signal that masks the kinase activity, or if the ATP concentration is too high (>1 mM), the conversion ratio may be too low to detect significantly [3].

Q: Can I use TCA precipitation instead of P81 paper? A: No. Kemptide is a small peptide (MW ~772 Da). It is soluble in Trichloroacetic Acid (TCA). TCA precipitation only works for large protein substrates (Casein/Histone). You must use P81 paper (binds basic residues) or specific affinity capture methods.

Q: My


 calculation seems wrong (too high). 
A:  This is often due to the "10% Rule" violation. If you consume >10% of your substrate during the assay time, the assumption of constant [S] is invalid, artificially inflating the calculated 

. Reduce enzyme concentration or reaction time.

References

  • Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888–4894.

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3–6.

  • Zegzouti, H., et al. (2009).[2] ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[2] Assay and Drug Development Technologies, 7(6), 560–572.

  • Promega Corporation. (n.d.). PKA Kinase Enzyme System Technical Manual.

Sources

Optimization

Technical Support Center: Kemptide Stability &amp; Storage

Topic: Preventing Degradation of Kemptide Stock Solutions Introduction: The "Silent" Loss Mechanism Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers troubleshoot their k...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Kemptide Stock Solutions

Introduction: The "Silent" Loss Mechanism

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers troubleshoot their kinase enzyme or ATP quality when their PKA assays fail, overlooking the most common culprit: the substrate itself.

Kemptide (Sequence: Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a specific synthetic substrate for cAMP-dependent Protein Kinase (PKA).[1] While chemically stable compared to cysteine-containing peptides, Kemptide possesses a specific vulnerability: High Cationic Charge .

The presence of two Arginine residues confers a net positive charge at neutral pH. This causes Kemptide to rapidly adsorb to negatively charged surfaces (glass, standard polypropylene), leading to a "silent" loss of effective concentration before the experiment even begins. This guide provides the protocols to prevent this and other degradation pathways.

Part 1: Preparation & Storage Protocol

Phase A: Reconstitution (The Critical Step)

Objective: Solubilize lyophilized Kemptide without inducing aggregation or adsorption losses.

  • Equilibration:

    • Step: Remove the lyophilized vial from -20°C/-80°C storage and place it in a desiccator at room temperature for at least 60 minutes before opening.

    • Mechanism: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide powder. This moisture can cause hydrolysis and proteolysis if trace contaminants are present.[2]

  • Vessel Selection (Crucial):

    • Step: Use Protein LoBind® tubes or siliconized microcentrifuge tubes. NEVER use standard borosilicate glass vials.

    • Mechanism: The positively charged Arginine residues in Kemptide interact electrostatically with the negative silanol groups (

      
      ) on glass surfaces, causing rapid adsorption. Studies indicate up to 90% loss  of peptide from solution in standard glass containers within 1 hour.[3]
      
  • Solvent Choice:

    • Step: Reconstitute in sterile, nuclease-free water or 100 mM HEPES (pH 7.4). Avoid phosphate buffers for long-term stock storage if possible, as they can promote microbial growth if not strictly sterile.

    • Target Concentration: Prepare a high-concentration stock (e.g., 10 mg/mL or ~13 mM).

    • Why: High concentrations saturate potential binding sites on the tube walls, leaving the bulk of the peptide free in solution. Dilute stocks (<1 mg/mL) lose a higher percentage of their mass to adsorption.

Phase B: Aliquoting & Freezing

Objective: Prevent freeze-thaw degradation.

  • Aliquoting:

    • Step: Divide the stock immediately into single-use aliquots (e.g., 10–50 µL).

    • Reason: Repeated freeze-thaw cycles cause ice crystal formation that can physically shear peptides and alter pH micro-environments, leading to precipitation.

  • Flash Freezing:

    • Step: Flash freeze aliquots in liquid nitrogen or a dry ice/ethanol bath before placing them in the freezer.

    • Mechanism: Rapid freezing prevents the formation of large ice crystals that damage peptide structure.

  • Storage:

    • Step: Store at -80°C .

    • Duration: Stable for 6 months at -80°C. (See Table 1).

Part 2: Troubleshooting & FAQs

Category 1: Signal Loss & Variability

Q: My PKA assay signal is decreasing over time, but the kinase is fresh. Is my Kemptide degrading? A: It is likely adsorbing , not chemically degrading. If you are diluting your Kemptide stock into a "working solution" in a standard plastic tube or glass vial and letting it sit on the bench for 30+ minutes, you are losing substrate to the container walls.

  • Fix: Prepare working dilutions immediately before use in LoBind tubes.

Q: Can I use a stock solution that has been refrozen twice? A: We do not recommend it. While Kemptide lacks Methionine (susceptible to oxidation) or Cysteine (disulfide bridging), repeated freeze-thaws can induce aggregation . Aggregated peptide is not accessible to the Kinase active site, effectively lowering the


 and 

of your reaction.
  • Test: Centrifuge the stock at 10,000 x g. If you see a pellet, aggregation has occurred.

Category 2: Solubility & Contamination

Q: The Kemptide powder is hard to dissolve. Can I vortex it? A: Avoid vigorous vortexing, which introduces oxygen and shear stress.

  • Fix: Use gentle tapping or a pipette to mix. If necessary, brief sonication (10-15 seconds) in a water bath is safer than vortexing.

Q: How do I prevent microbial growth in my stock? A: Kemptide is an excellent carbon/nitrogen source for bacteria.

  • Protocol: Always use 0.22 µm filtered water for reconstitution.[4] If storing at -20°C (instead of -80°C), ensure the solution is sterile. Bacterial proteases will cleave the peptide, destroying the PKA recognition site (RRXS).

Part 3: Data Visualization

Table 1: Stability Matrix for Kemptide (LRRASLG)
StateTemperatureContainer TypeStability EstimateRisk Factor
Lyophilized Powder -20°C or -80°CDesiccated Vial> 2 YearsMoisture absorption (Deliquescence)
Stock Solution (>5 mM)-80°CLoBind Plastic 6 MonthsFreeze-Thaw cycles
Stock Solution (>5 mM)-20°CLoBind Plastic 1-3 MonthsSlow hydrolysis
Working Solution (Dilute)4°C / IceGlass Vial < 1 Hour Rapid Adsorption (Critical Failure)
Working Solution (Dilute)4°C / IceLoBind Plastic24 HoursMicrobial growth
Diagram 1: The "Silent Killer" - Adsorption Mechanism

AdsorptionMechanism cluster_0 Standard Glass/Plastic Vial cluster_1 Resulting Assay Failure GlassWall Glass Wall (Silanol Groups Si-O⁻) Loss Depletion of Free Substrate GlassWall->Loss Irreversible Binding Kemptide Kemptide (Positively Charged Arg⁺) Kemptide->GlassWall Electrostatic Attraction Kinetic Altered Km/Vmax (False Negative) Loss->Kinetic

Caption: Mechanism of Kemptide loss via electrostatic adsorption to standard laboratory glassware.

Diagram 2: Recommended Preparation Workflow

PrepWorkflow Start Lyophilized Kemptide (-20°C Storage) Warm Equilibrate to Room Temp (In Desiccator, 60 mins) Start->Warm Weigh Weigh/Dissolve (Sterile Water/HEPES) Warm->Weigh Vessel CRITICAL: Use Protein LoBind® Tubes Weigh->Vessel Aliquot Aliquot into Single-Use Volumes Vessel->Aliquot Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C (6 Months) Freeze->Store

Caption: Step-by-step workflow to maximize Kemptide stock longevity and integrity.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][5][6] PLoS ONE, 10(5). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Kemptide TFA &amp; Live Cell Viability

The Core Issue: The "Hidden" Variable in Your Peptide If you are observing unexpected cell death, detachment, or metabolic inhibition when using Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) in live-cell assays, the culprit is...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Issue: The "Hidden" Variable in Your Peptide

If you are observing unexpected cell death, detachment, or metabolic inhibition when using Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) in live-cell assays, the culprit is rarely the peptide sequence itself. The Kemptide sequence is a biologically inert substrate for Protein Kinase A (PKA).

The likely cause is the Trifluoroacetate (TFA) counter-ion.

Most synthetic peptides are manufactured using Solid-Phase Peptide Synthesis (SPPS), which utilizes TFA to cleave the peptide from the resin.[1][2] Unless specifically desalted or exchanged, your "pure" Kemptide is actually a Kemptide-TFA salt . Because Kemptide contains two basic Arginine (Arg) residues and a free N-terminus, it acts as a "magnet" for TFA anions.

The Mechanism of Toxicity

TFA is not just a pH-altering acid; it is a metabolic inhibitor.

  • Acidification: TFA is a strong acid (pKa ~0.23). At high concentrations (mM range), it overwhelms the buffering capacity of culture media (HEPES/Bicarbonate), causing rapid acidification.

  • Direct Cytotoxicity: Even when pH is buffered, TFA anions have been shown to inhibit proliferation in osteoblasts, chondrocytes, and other cell lines at concentrations as low as 10 nM - 1 µM [1].

  • Membrane Interference: TFA anions can pair with cationic residues on the peptide, altering its hydrophobicity and potentially disrupting cell membrane integrity during uptake [2].

Experimental Context: PKA Signaling Pathway

To understand where Kemptide fits and why its purity matters, review the standard PKA signaling workflow below. In live-cell experiments, any toxicity introduced by the substrate (Kemptide) masks the subtle kinase activity you are trying to measure.

PKA_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP Increase AC->cAMP Generates PKA_Inactive PKA Holoenzyme (Inactive) cAMP->PKA_Inactive Binds Regulatory Subunits PKA_Active PKA Catalytic Subunit (Active) PKA_Inactive->PKA_Active Dissociation Kemptide Kemptide Substrate (LRRASLG) PKA_Active->Kemptide Phosphorylates Serine PhosphoKemptide Phospho-Kemptide (LRRAKpSLG) Kemptide->PhosphoKemptide Signal Output ATP ATP ATP->Kemptide

Figure 1: The PKA signaling cascade. Kemptide serves as the terminal acceptor of the phosphate group.[3] If the Kemptide input carries toxic TFA, it compromises the entire upstream cellular machinery.

Troubleshooting Guide: Diagnosing & Fixing Toxicity

Phase 1: Diagnosis (Is it the TFA?)

Before performing a salt exchange, confirm the source of toxicity.

SymptomProbable CauseVerification Step
Media turns yellow immediately Acidity (pH drop)Measure pH. If < 7.0, the buffer capacity is overwhelmed by TFA.
Cell detachment within 1-4 hours Acute Membrane ToxicityTry the "Buffer Test" (see below). If toxicity persists despite neutral pH, it is the TFA anion effect.
Growth inhibition (24-48h) Metabolic InterferenceCompare with a control peptide (e.g., scrambled) that is Acetate-salt based.

The Buffer Test: Dissolve your Kemptide TFA in 100 mM HEPES (pH 7.5) or PBS to create a stock. Check the pH. If the stock is acidic, neutralize it with 1N NaOH before adding to cells. If cells still die after neutralization, the toxicity is intrinsic to the TFA anion, not the acidity.

Phase 2: The Solution (Salt Exchange Protocol)

If you determine TFA is the issue, you must convert the peptide to a Hydrochloride (HCl) or Acetate salt form. The Acetate form is generally preferred for cell culture.

Protocol: Resin-Based Salt Exchange (TFA to Acetate)

This method is gentler than HCl evaporation and preserves peptide integrity.

Materials:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or AG 1-X8), Acetate form.

  • Milli-Q Water.

  • 0.1 M Acetic Acid.

Workflow:

  • Resin Preparation: Wash 1g of resin with 10 mL of 1M Sodium Acetate, then wash extensively with Milli-Q water until the eluate is neutral.

  • Dissolution: Dissolve your Kemptide TFA (approx. 5-10 mg) in 1-2 mL of Milli-Q water.

  • Exchange: Pass the peptide solution through the resin column slowly (gravity flow). The TFA anions bind to the resin, displacing Acetate ions which pair with the peptide.

  • Elution: Wash the column with 2-3 column volumes of water to recover all peptide.

  • Lyophilization: Freeze and lyophilize the eluate. The resulting powder is Kemptide-Acetate.

Salt_Exchange Step1 Dissolve Kemptide-TFA (Water) Step2 Anion Exchange Column (Acetate Form Resin) Step1->Step2 Step3 TFA binds Resin Acetate released Step2->Step3 Step4 Elute & Lyophilize Step2->Step4 Result Kemptide-Acetate (Cell Safe) Step4->Result

Figure 2: Workflow for converting cytotoxic TFA salts to biocompatible Acetate salts using anion exchange resin.

Comparative Data: Salt Forms in Cell Culture[4][5]

The following table summarizes why the salt form is critical for your specific application.

FeatureTFA SaltHCl SaltAcetate Salt
Primary Use HPLC Purification, Cell-free assaysChemistry, StabilityLive Cell Culture , In vivo
Cytotoxicity High (10 nM - 1 mM)Low (if pH buffered)Negligible
Effect on pH Strong AcidificationStrong AcidificationWeak Acidification
Solubility ExcellentGoodGood
Recommendation Avoid for live cells Acceptable (requires buffering)Recommended

Frequently Asked Questions (FAQ)

Q1: My Kemptide is 98% pure. Doesn't that mean the TFA is gone? A: No. "Purity" in peptide synthesis usually refers to the peptide sequence integrity (HPLC purity). It does not account for the counter-ion. A peptide can be 99% pure by HPLC but still contain 10-40% TFA by weight [3].

Q2: Can I just use a higher concentration of HEPES to buffer the TFA? A: You can mitigate the acidification, but you cannot buffer away the anion toxicity. As noted by Cornish et al., TFA anions inhibit proliferation via mechanisms independent of pH [1]. For sensitive lines (primary neurons, stem cells), buffering is insufficient.

Q3: I am adding Kemptide to the media, but seeing no PKA activity and toxicity. Why? A: Kemptide (LRRASLG) is highly polar and charged. It is not cell-permeable. If you simply add it to the media:

  • It will not enter the cell to be phosphorylated by PKA.

  • The TFA will damage the outer membrane. Correction: For live-cell PKA monitoring, you must use a cell-permeable variant (e.g., Stearylated-Kemptide or TAT-Kemptide) or use techniques like electroporation/microinjection.

Q4: What is the maximum safe concentration of TFA in culture? A: While cell lines vary, a safe upper limit is generally considered < 10 µM for TFA. If you are using Kemptide at 100 µM (a common substrate concentration) and it is a TFA salt, you are likely introducing 200-300 µM of TFA, well into the toxic range.

References

  • Cornish, J., et al. (1999).[4] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[1][5][6][7] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • Sikora, K., et al. (2018).[8] Removing Trifluoroacetic Acid (TFA) from Peptides.[1][2][5][6][9][4][8][10] International Journal of Peptide Research and Therapeutics, 24, 265–279.

  • LifeTein Support. (n.d.). TFA Removal Service: Switch to Acetate or HCl Salt Form.[10] LifeTein Peptide Analysis.

  • Kemp, B. E., et al. (1977). Design and use of peptide substrates for protein kinase assays. Journal of Biological Chemistry, 252(14), 4888-4894.

Sources

Reference Data & Comparative Studies

Validation

Kemptide vs. Crosstide: A Comparative Guide to Kinase Selectivity Profiling

In the intricate world of signal transduction, protein kinases play a pivotal role, acting as molecular switches that regulate a vast array of cellular processes. The study of these enzymes is fundamental to understandin...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of signal transduction, protein kinases play a pivotal role, acting as molecular switches that regulate a vast array of cellular processes. The study of these enzymes is fundamental to understanding both normal physiology and the progression of diseases like cancer. A crucial aspect of kinase research is determining the specific substrates that a kinase phosphorylates, a process known as kinase selectivity profiling. This guide provides an in-depth comparison of two widely used peptide substrates, Kemptide and Crosstide, offering researchers the insights needed to make informed decisions for their experimental designs.

The Critical Role of Peptide Substrates in Kinase Assays

Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate. While full-length proteins are the natural substrates, short synthetic peptides containing the phosphorylation motif offer several advantages in in-vitro assays. They are readily available in high purity, soluble, and their simpler structure often leads to more reproducible and less complex kinetic analyses. The choice of the peptide substrate is paramount, as it directly influences the specificity and interpretation of the assay results.

Kemptide: The Archetypal PKA Substrate

Kemptide is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG).[1][2][3] It was designed to mimic the phosphorylation site of porcine liver pyruvate kinase, a natural substrate of cAMP-dependent protein kinase (PKA).[4][5]

Biochemical Properties and Kinase Specificity of Kemptide

Kemptide is widely recognized as a highly specific substrate for PKA.[4][6] The two arginine residues at positions -3 and -2 relative to the phosphorylatable serine are critical for recognition by the PKA catalytic domain.[5] While it is predominantly used for assaying PKA activity, some in-vitro studies have shown that it can also be phosphorylated by Protein Kinase C (PKC).[3] However, in the context of kinase profiling, it is generally considered a tool for specifically measuring PKA activity. The Michaelis constant (Km) for PKA with Kemptide is reported to be in the low micromolar range, typically between 3 µM and 28 µM, indicating a high affinity.[4][7][8]

Crosstide: A Broader Spectrum Substrate for the AGC Kinase Family

Crosstide, with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG), is a synthetic peptide derived from the phosphorylation site of Glycogen Synthase Kinase-3β (GSK-3β).[9][10] It was initially identified as a substrate for Akt (Protein Kinase B), a key kinase in the insulin signaling pathway.[9][11]

Biochemical Properties and Kinase Specificity of Crosstide

In contrast to the specificity of Kemptide, Crosstide is recognized by a broader range of kinases, primarily within the AGC family. Besides Akt, it is also a substrate for MAPKAP Kinase-1, p70 S6 Kinase, and even PKA.[9][12][13] This broader specificity makes Crosstide a useful tool for assaying the activity of multiple AGC kinases, but it also necessitates careful interpretation of results when used in complex biological samples where several of these kinases may be active. Crosstide demonstrates similar selectivity towards the different isoforms of Akt (PKBα, PKBβ, and PKBγ).[9][13]

Head-to-Head Comparison: Kemptide vs. Crosstide

The choice between Kemptide and Crosstide hinges on the specific research question. Are you aiming to measure the activity of a specific kinase with high fidelity, or are you interested in the activity of a family of related kinases?

FeatureKemptideCrosstide
Sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG)[1][2][3]Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG)[9][10]
Origin Synthetic, based on porcine liver pyruvate kinase[3][4][5]Synthetic, based on Glycogen Synthase Kinase-3β (GSK-3β)[9][10]
Primary Target cAMP-dependent Protein Kinase (PKA)[4][6]Akt (Protein Kinase B)[9][11]
Kinase Selectivity High for PKA, with some cross-reactivity with PKC in vitro[3]Broader, substrate for Akt, MAPKAP Kinase-1, p70 S6 Kinase, PKA[9][12][13]
Molecular Weight ~772 Da[1]~1164 Da[14]
Typical Use Case Specific measurement of PKA activityProfiling activity of Akt and other AGC family kinases

Experimental Design: A Protocol for Comparative Kinase Selectivity Profiling

To empirically determine the selectivity of Kemptide and Crosstide, a comparative kinase assay can be performed against a panel of kinases.

Objective

To compare the phosphorylation of Kemptide and Crosstide by PKA, Akt, and a negative control kinase (e.g., a tyrosine kinase like Src) to demonstrate substrate specificity.

Materials
  • Purified, active PKA, Akt, and Src kinases

  • Kemptide peptide

  • Crosstide peptide

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)[10]

  • ATP solution

  • Magnesium chloride (MgCl₂)

  • Phosphocellulose paper or other capture medium

  • Wash buffers

  • Scintillation counter or luminometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_peptides Prepare Kemptide & Crosstide Stocks setup_rxn Set up reactions: - Kinase - Peptide - Buffer - MgCl2 prep_peptides->setup_rxn prep_kinases Prepare PKA, Akt, & Src Kinase Stocks prep_kinases->setup_rxn prep_buffer Prepare Kinase Reaction Buffer prep_buffer->setup_rxn initiate_rxn Initiate reaction with [γ-³²P]ATP setup_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop reaction incubate->stop_rxn spot_samples Spot onto phosphocellulose paper stop_rxn->spot_samples wash Wash to remove unincorporated ATP spot_samples->wash quantify Quantify phosphorylation (Scintillation Counting) wash->quantify analyze Compare phosphorylation levels across kinases and substrates quantify->analyze

Caption: Workflow for comparative kinase selectivity profiling.

Step-by-Step Protocol
  • Prepare Reagents:

    • Dissolve Kemptide and Crosstide in water or a suitable buffer to create concentrated stock solutions (e.g., 10 mM).

    • Dilute kinases in an appropriate buffer to working concentrations.

    • Prepare the complete kinase reaction buffer.

    • Prepare a stock solution of ATP and MgCl₂.

  • Set up Kinase Reactions:

    • In a microcentrifuge tube or 96-well plate, combine the following for each reaction condition (PKA + Kemptide, PKA + Crosstide, Akt + Kemptide, Akt + Crosstide, Src + Kemptide, Src + Crosstide, and no-kinase controls):

      • Kinase reaction buffer

      • Peptide substrate (final concentration, e.g., 50 µM)

      • Kinase

      • MgCl₂ (final concentration, e.g., 10 mM)

      • Water to bring to the final volume minus the ATP solution.

    • Pre-incubate the mixture for 5 minutes at 30°C.

  • Initiate the Reaction:

    • Add [γ-³²P]ATP (or cold ATP for non-radioactive assays) to each reaction to a final concentration of, for example, 100 µM.

    • Mix gently and incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Detect Phosphorylation:

    • For radioactive assays, stop the reaction by adding an equal volume of 75 mM phosphoric acid.

    • Spot a portion of each reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).

  • Data Analysis:

    • Subtract the background signal (no-kinase control) from each measurement.

    • Plot the kinase activity (e.g., in counts per minute or relative light units) for each kinase-substrate pair.

Expected Outcome

The results of this experiment would be expected to show:

  • High phosphorylation of Kemptide by PKA.

  • Low to moderate phosphorylation of Crosstide by PKA.

  • High phosphorylation of Crosstide by Akt.

  • Negligible phosphorylation of Kemptide by Akt.

  • No significant phosphorylation of either peptide by Src.

This data would provide a clear, quantitative comparison of the selectivity of Kemptide and Crosstide.

Conclusion and Recommendations

The choice between Kemptide and Crosstide is dictated by the experimental objective.

  • For highly specific measurement of PKA activity , Kemptide is the superior choice due to its well-established specificity.

  • When profiling the activity of Akt or screening for inhibitors of Akt and other AGC kinases , Crosstide is a valuable tool, though its broader specificity must be considered in the interpretation of the data.

Ultimately, understanding the inherent properties of these peptide substrates is essential for designing robust and reliable kinase assays. This guide provides the foundational knowledge and a practical framework for researchers to confidently select the appropriate tool for their kinase profiling needs.

G cluster_kemptide Kemptide cluster_crosstide Crosstide kemptide LRRASLG pka PKA kemptide->pka High Specificity pkc PKC (in vitro) kemptide->pkc Low Specificity crosstide GRPRTSSFAEG akt Akt/PKB crosstide->akt mapkapk1 MAPKAP Kinase-1 crosstide->mapkapk1 p70s6k p70 S6 Kinase crosstide->p70s6k pka_c PKA crosstide->pka_c

Sources

Comparative

Introduction: The Critical Role of Phosphorylation and the Kemptide Model System

An In-Depth Technical Guide to Kemptide Phosphorylation Site Validation by Mass Spectrometry For researchers, scientists, and drug development professionals, the precise identification of protein phosphorylation sites is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Kemptide Phosphorylation Site Validation by Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise identification of protein phosphorylation sites is fundamental to dissecting signal transduction pathways and validating kinase drug targets. This guide provides a comprehensive, field-tested comparison of methodologies for validating the phosphorylation of Kemptide, a model substrate for Protein Kinase A (PKA), using high-resolution mass spectrometry. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

Reversible protein phosphorylation, catalyzed by protein kinases, is a cornerstone of cellular regulation, governing processes from cell cycle progression to metabolic control.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, making kinases prime targets for therapeutic intervention. cAMP-dependent Protein Kinase A (PKA) is a vital serine/threonine kinase that acts as a central node in many signaling pathways.[3][4]

To study kinase activity and specificity, researchers rely on model substrates. Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), is a highly specific and efficient substrate for PKA.[5][6] Its sequence contains the optimal PKA recognition motif, RRX(S/T), making the central serine the definitive phosphorylation site.[3] This guide details the complete workflow to generate phosphorylated Kemptide (p-Kemptide) and definitively validate the modification event using mass spectrometry, comparing two common enrichment strategies.

Part 1: The Foundation—In Vitro PKA Kinase Assay

The first step in any validation workflow is the generation of a reliable positive control. An in vitro kinase assay serves this purpose, producing the p-Kemptide standard. The goal is to achieve a high-stoichiometry phosphorylation event, providing ample material for downstream analysis.

Causality Behind the Assay Conditions:
  • Enzyme-to-Substrate Ratio : A sufficient concentration of the PKA catalytic subunit ensures the reaction proceeds efficiently.

  • ATP Concentration : ATP is the phosphate donor. Its concentration should be well above the Michaelis constant (Km) for PKA to ensure the reaction is not substrate-limited. The Km of PKA for ATP is approximately 11.5 µM.[7]

  • Magnesium Chloride (MgCl₂) : Divalent cations, particularly Mg²⁺, are essential cofactors. Mg²⁺ coordinates with the phosphate groups of ATP, facilitating the phosphoryl transfer reaction.

  • Controls : A "minus-enzyme" or "minus-ATP" control is critical. Running the unphosphorylated Kemptide in parallel with the phosphorylated sample is the essence of a self-validating system, providing a baseline for chromatographic retention and mass spectrometric fragmentation.

Experimental Protocol: In Vitro Kemptide Phosphorylation
  • Prepare Kinase Reaction Buffer (5X Stock) : 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 5 mM DTT. Store at -20°C.

  • Prepare Substrates :

    • Dissolve Kemptide (MW ~772 Da) in nuclease-free water to a stock concentration of 10 mM.

    • Dissolve ATP in nuclease-free water to a stock concentration of 10 mM.

  • Set Up the Kinase Reaction : In a microcentrifuge tube, combine the following on ice:

    Component Volume (µL) for 50 µL Reaction Final Concentration
    Nuclease-Free Water 26 -
    5X Kinase Reaction Buffer 10 1X
    Kemptide (10 mM) 5 1 mM
    ATP (10 mM) 5 1 mM
    PKA, Catalytic Subunit 4 ~20 units
    Control Reaction : Prepare an identical reaction, substituting the PKA enzyme volume with nuclease-free water.
  • Incubation : Incubate the reaction tubes at 30°C for 60 minutes.[4]

  • Stop Reaction : Terminate the reaction by adding 1 µL of 0.5 M EDTA or by freezing at -80°C until ready for the enrichment step. The addition of a strong acid like trifluoroacetic acid (TFA) to 0.1% can also stop the reaction and prepare the sample for the next stage.

Part 2: Phosphopeptide Enrichment—Isolating the Needle from the Haystack

Direct analysis of the kinase reaction mixture by mass spectrometry is ill-advised. The high concentration of salts, residual ATP, and the overwhelmingly abundant unphosphorylated Kemptide will suppress the ionization of the target p-Kemptide.[8][9] Therefore, selective enrichment is a mandatory step.[10] We will compare the two most prevalent methods: Titanium Dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC).

G cluster_0 Phosphopeptide Enrichment Workflow KinaseReaction Kinase Reaction Product (p-Kemptide, Kemptide, ATP, Salts) Acidify Acidify Sample (e.g., with TFA) KinaseReaction->Acidify Enrich Enrichment Step (TiO₂ or IMAC) Acidify->Enrich Wash Wash Step (Remove Salts & Non-specific Binders) Enrich->Wash Elute Elution Step (Release p-Kemptide) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: General workflow for phosphopeptide enrichment prior to MS analysis.

Comparison of Leading Enrichment Strategies
FeatureTitanium Dioxide (TiO₂)Immobilized Metal Affinity Chromatography (IMAC)
Mechanism Lewis acid-base interaction between titanium dioxide and phosphate groups under acidic conditions.[11]Chelation of phosphate groups by immobilized trivalent metal ions (e.g., Fe³⁺, Ga³⁺).[11]
Selectivity Generally higher specificity for phosphopeptides.[12] Can have a bias towards multiply phosphorylated peptides.[13]Highly efficient but can exhibit off-target binding to acidic residues (Asp, Glu), requiring optimization.[12]
Binding/Elution Binding in acidic buffer with an organic modifier (e.g., lactic acid) to reduce non-specific binding. Elution with a basic buffer (e.g., ammonium hydroxide).Binding in acidic buffer. Elution with a basic buffer (e.g., ammonium phosphate or ammonium hydroxide).
Ideal Use Case Excellent for achieving high-purity phosphopeptide fractions, especially from complex mixtures.Very high binding capacity, making it suitable for large-scale phosphoproteomics studies.
Experimental Protocol: TiO₂ Phosphopeptide Enrichment
  • Prepare Buffers :

    • Loading/Wash Buffer : 80% Acetonitrile (ACN), 5% TFA, 1 M Glycolic Acid.

    • Elution Buffer : 1.5 M Ammonium Hydroxide.

  • Equilibrate TiO₂ Tip : Using a commercially available TiO₂ spin tip or pipette tip, aspirate and dispense 20 µL of the Loading/Wash Buffer three times.

  • Load Sample : Adjust the kinase reaction sample to the same composition as the Loading/Wash Buffer. Load the entire sample onto the TiO₂ tip by slowly aspirating and dispensing it 15-20 times.

  • Wash : Wash the tip by aspirating and dispensing 50 µL of Loading/Wash Buffer three times.

  • Elute : Elute the bound p-Kemptide by aspirating and dispensing 20 µL of Elution Buffer five times into a clean tube.

  • Dry and Reconstitute : Dry the eluted sample in a vacuum centrifuge. Reconstitute in 10-20 µL of LC-MS loading buffer (e.g., 2% ACN, 0.1% Formic Acid) for analysis.[14]

Experimental Protocol: Fe-NTA IMAC Enrichment
  • Prepare Buffers :

    • Loading/Wash Buffer : 80% ACN, 0.1% TFA.

    • Elution Buffer : 500 mM Potassium Phosphate (pH 7.0) or 1.5 M Ammonium Hydroxide.

  • Equilibrate IMAC Tip : Using a Fe-NTA IMAC tip, aspirate and dispense 20 µL of Loading/Wash Buffer three times.

  • Load Sample : Adjust the kinase reaction sample to the same composition as the Loading/Wash Buffer. Load the sample onto the IMAC tip by slowly aspirating and dispensing 15-20 times.

  • Wash : Wash the tip by aspirating and dispensing 50 µL of Loading/Wash Buffer three times.

  • Elute : Elute the bound p-Kemptide by aspirating and dispensing 20 µL of Elution Buffer five times into a clean tube.

  • Desalt : Crucially , if using a phosphate-based elution buffer, the sample must be desalted using a C18 StageTip or equivalent before LC-MS analysis. If using a volatile buffer like ammonium hydroxide, proceed to drying.

  • Dry and Reconstitute : Dry the sample and reconstitute in LC-MS loading buffer.

Part 3: Mass Spectrometry—The Definitive Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the ultimate proof of phosphorylation.[15] The liquid chromatography step separates the phosphopeptide from any remaining contaminants, while the mass spectrometer measures its mass-to-charge ratio (m/z) and fragments it to confirm its sequence and the location of the modification.

G cluster_1 LC-MS/MS Validation Workflow Sample Enriched p-Kemptide LC Reverse-Phase LC (Separation) Sample->LC MS1 MS1 Full Scan (Detect Precursor Ion) LC->MS1 Isolation Isolate p-Kemptide Precursor Ion MS1->Isolation MS2 MS2 Fragmentation (CID/HCD) (Generate Fragment Ions) Isolation->MS2 Detection Detect Fragment Ions (Confirm Sequence & Site) MS2->Detection

Caption: Core logic of a data-dependent LC-MS/MS experiment for phosphopeptide validation.

Data Acquisition and Interpretation

The analysis involves comparing three samples: the unphosphorylated Kemptide control, the TiO₂-enriched product, and the IMAC-enriched product.

  • MS1 Level (Precursor Scan) : The mass spectrometer scans for all ions. We expect to see peaks corresponding to the calculated m/z of both peptides.

    • Kemptide (LRRASLG) : Monoisotopic Mass = 771.45 Da

    • p-Kemptide (LRRApSLG) : Monoisotopic Mass = 851.41 Da (+79.966 Da for HPO₃)

    PeptideCharge State (z)Calculated m/z ([M+H]⁺)Calculated m/z ([M+2H]²⁺)
    Kemptide1772.46386.73
    p-Kemptide1852.42426.71
  • MS2 Level (Fragmentation Scan) : The mass spectrometer isolates the p-Kemptide precursor ion (e.g., m/z 426.71) and fragments it. The resulting spectrum is the key to validation. There are two definitive signatures of phosphorylation:

    • Neutral Loss : In Collision-Induced Dissociation (CID), phosphoserine and phosphothreonine residues readily lose phosphoric acid (H₃PO₄, 98 Da). This results in a prominent peak at [M+2H - 98/z]²⁺, or m/z 377.71 for the doubly charged precursor.[8]

    • Site-Specific Fragment Ions : The peptide backbone breaks at predictable locations, producing b- and y-ions. We can map the sequence by observing these fragments. The +80 Da mass modification will be observed on all fragment ions that contain the phosphorylated serine. For p-Kemptide (LRRApSLG), the y₂, y₃, and y₄ ions will be identical to unphosphorylated Kemptide, but the y₅, y₆, etc., ions will be shifted by +80 Da. This provides unambiguous evidence that the serine is the site of modification.

Conclusion: A Comparative Perspective

Both TiO₂ and IMAC are effective methods for enriching the mono-phosphorylated Kemptide peptide. For this simple, single-substrate reaction, the high specificity of TiO₂ may offer a slightly cleaner final product with less potential for non-specific binding. However, a well-optimized IMAC protocol is equally robust.

The true power of this guide lies in its emphasis on a self-validating workflow. By preparing a phosphorylated sample and a non-phosphorylated control, and analyzing them with a robust LC-MS/MS method, researchers can generate unambiguous, publication-quality data. The concordance between the predicted mass shift at the MS1 level and the specific fragmentation pattern at the MS2 level provides an unassailable confirmation of the Kemptide phosphorylation site, serving as a perfect standard for more complex kinase assays and drug discovery campaigns.

References

  • GenScript. (n.d.). Kemptide. Retrieved from [Link]

  • Giansanti, P., Tsiatsiani, L., & Heck, A. J. (2016). Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. Methods in molecular biology (Clifton, N.J.), 1355, 135–146. [Link]

  • MtoZ Biolabs. (n.d.). Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service. Retrieved from [Link]

  • Battistone, M. A., et al. (2015). Kemptide phosphorylation by PKA catalytic subunit. ResearchGate. Retrieved from [Link]

  • Applied Biomics. (n.d.). Identify Phosphorylation Site. Retrieved from [Link]

  • proteinkinase.biz. (n.d.). Fluorescein-Kemptide (PKA-substrate), 10 mg. Retrieved from [Link]

  • Hereng, T. H., et al. (2011). Determination of specific activity, Km Kemptide and ATP for human Cα2. ResearchGate. Retrieved from [Link]

  • Z.A., T., & A.J., R. (2014). Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA. PLoS ONE, 9(10), e109635. [Link]

  • Rush, J., et al. (2005). Determining in vivo Phosphorylation Sites using Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 301, 141-54. [Link]

  • Thingholm, T. E., et al. (2009). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of proteome research, 8(7), 3122-30. [Link]

  • Clarke, D. J., et al. (2017). Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells. Methods in molecular biology (Clifton, N.J.), 1602, 135-151. [Link]

  • Zhang, H., et al. (2022). Evaluation of the Potential Risk of Analyzing Phosphopeptides with Easy-nLC 1200-Coupled Mass Spectrometers. ACS Omega, 7(51), 48558-48565. [Link]

  • Humphrey, S. J., et al. (2017). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular biology of the cell, 28(21), 2735-2740. [Link]

  • Hoopmann, M. R., et al. (2014). Reproducible Automated Phosphopeptide Enrichment Using Magnetic TiO2 and Ti-IMAC. Analytical Chemistry, 86(19), 9564-9571. [Link]

  • Tze, S. K., et al. (2018). Impact of Phosphorylation on the Mass Spectrometry Quantification of Intact Phosphoproteins. Analytical Chemistry, 90(8), 5363-5370. [Link]

  • ResearchGate. (2018). Which one is the best LC MS/MS system for phosphopeptide analysis? Retrieved from [Link]

  • White, M. A., & J.V., O. (2008). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Briefings in functional genomics & proteomics, 7(6), 433-45. [Link]

  • Chen, Y. J., et al. (2010). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules, 15(1), 229-45. [Link]

  • Tsai, C. F., et al. (2017). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. International journal of molecular sciences, 18(10), 2154. [Link]

  • Kübler, D., et al. (1989). Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode. The Journal of biological chemistry, 264(24), 14549-55. [Link]

Sources

Validation

sensitivity comparison of radioactive vs fluorescent Kemptide assays

Content Type: Publish Comparison Guide Author: Senior Application Scientist Date: October 26, 2023 Executive Summary In the landscape of kinase biochemistry, the assaying of Protein Kinase A (PKA) activity remains a fund...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Date: October 26, 2023

Executive Summary

In the landscape of kinase biochemistry, the assaying of Protein Kinase A (PKA) activity remains a fundamental benchmark. The substrate of choice, Kemptide (LRRASLG) , is a highly specific synthetic peptide derived from liver pyruvate kinase. While radiometric assays (


P)  have historically served as the "gold standard" for sensitivity and direct activity measurement, fluorescence-based methodologies  (Fluorescence Polarization, TR-FRET) have evolved to offer comparable kinetic data with significantly higher throughput.

This guide objectively analyzes the sensitivity, kinetic fidelity, and operational trade-offs of these two modalities. It is designed to empower researchers to select the correct platform based on their specific limit of detection (LOD) requirements and throughput needs.

The Substrate: Kemptide Mechanics

To understand the assay differences, one must first understand the substrate. Kemptide is a heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly .

  • PKA Consensus Sequence: -R-R-X-S/T-Y- (Arg-Arg-X-Ser/Thr-Hydrophobic).

  • Key Feature: The presence of two Arginine residues makes the peptide highly basic (positively charged). This physicochemical property is the linchpin of the radioactive P81 binding assay.

PKA Signaling Pathway & Assay Logic

PKA_Pathway ATP ATP / [γ-32P]ATP Complex Enzyme-Substrate Complex ATP->Complex Binding Kemptide Kemptide (LRRASLG) Kemptide->Complex Binding PKA PKA (Catalytic Subunit) Complex->PKA Recycling ADP ADP Complex->ADP Release pKemptide Phospho-Kemptide (LRRAKpSLG) Complex->pKemptide Product

Figure 1: The fundamental phosphorylation reaction catalyzed by PKA. The detection method varies solely in how the pKemptide product is distinguished from the substrate.

Methodological Deep Dive

A. Radiometric Assay (The Gold Standard)

Method: P81 Phosphocellulose Paper Binding. Mechanism: This assay relies on the electrostatic interaction between the positively charged Arginine residues of Kemptide and the negatively charged phosphate groups of the P81 paper.

  • PKA transfers

    
    -
    
    
    
    P from ATP to the Serine on Kemptide.
  • The reaction is spotted onto P81 paper.

  • Critical Step: Washing with dilute phosphoric acid. The acid keeps the peptide protonated (basic) so it binds to the paper, while the unreacted [

    
    -
    
    
    
    P]ATP (which is acidic) does not bind and is washed away.
  • Readout: Cherenkov counting or Liquid Scintillation.

B. Fluorescent Assays (The Modern Challengers)

Method: Fluorescence Polarization (FP) or TR-FRET.[1][2][3] Mechanism: These assays are homogeneous (mix-and-read) and rely on detecting the change in molecular volume or proximity upon phosphorylation.

  • Substrate: Fluorescently labeled Kemptide (e.g., 5-FAM-Kemptide).

  • Detection:

    • IMAP (FP): Uses nanoparticles coated with trivalent metal (M

      
      ).[1] The phosphate group on p-Kemptide binds to the metal, significantly increasing the effective molecular weight and tumbling time, leading to high polarization.
      
    • Antibody-based (FP/TR-FRET): A phospho-specific antibody binds the product, increasing polarization or bringing a donor fluorophore close to an acceptor.

Performance Comparison Matrix

The following data summarizes typical performance metrics observed in optimized assays.

FeatureRadioactive (

P P81 Assay)
Fluorescent (IMAP/FP)
Limit of Detection (LOD) < 0.1 pmol phosphate ~ 1 - 5 pmol phosphate
Dynamic Range 4-5 logs (Linear)2-3 logs (Sigmoidal)
ATP Tolerance High (up to mM levels)Low to Medium (interference in competition assays)
Interference Minimal (Robust to color/autofluorescence)Moderate (Quenching, compound autofluorescence)
Throughput Low (Washing steps required)High (1536-well compatible)
Safety Hazardous (Radiation safety required)Safe (Standard chemical safety)
Cost per Well Low (Reagents) / High (Disposal)Moderate to High (Kits/Beads)
Sensitivity Analysis
  • Radioactive: Unmatched for detecting low-activity kinases or low-abundance targets. Because the background (unbound ATP) can be washed away with high efficiency, the Signal-to-Noise (S/N) ratio is exceptionally high. It measures the accumulation of product directly.

  • Fluorescent: Sensitivity is limited by the binding affinity of the detection reagent (bead or antibody) and the background fluorescence of the probe. While sufficient for High-Throughput Screening (HTS) of inhibitors, it may struggle with very low enzyme concentrations (< 1 nM) compared to

    
    P.
    
Kinetic Fidelity ( )

Crucially, fluorescent labeling can alter enzyme kinetics.

  • Native Kemptide

    
     (ATP): ~10-20 µM.
    
  • Fluorescein-Kemptide

    
     (ATP): Often comparable, but the bulky fluorophore can sterically hinder the active site if the linker is too short.
    
  • Recommendation: When switching from radioactive to fluorescent, re-determine the

    
     for the labeled peptide. Do not assume it is identical to the native sequence.
    

Experimental Protocols

Protocol A: Radioactive P81 Filter Binding (Self-Validating)

A robust system for absolute activity determination.

Reagents:

  • Buffer: 20 mM MOPS (pH 7.0), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT.
  • Substrate Mix: 200 µM Kemptide, 10 mM MgCl

    
    , 100 µM ATP (trace with 0.5 µCi [
    
    
    
    -
    
    
    P]ATP per reaction).
  • Wash Solution: 75 mM Phosphoric Acid (

    
    ).
    

Workflow:

  • Initiation: Mix 10 µL Enzyme sample + 10 µL Substrate Mix.

  • Incubation: 30°C for 10–30 minutes.

  • Termination: Spot 15 µL of reaction onto P81 phosphocellulose squares.

  • Washing (The Critical Step):

    • Wash filters 3x for 5 minutes in 75 mM Phosphoric Acid with gentle stirring.

    • Why? This removes >99.9% of unreacted ATP. The basic Kemptide remains bound.

  • Rinse: 1x in Acetone (to dry filters).

  • Quantification: Place dry filter in vial, add scintillant, and count.

Validation Check: Include a "No Enzyme" control. If CPM > 100-200, your washing step is insufficient or the ATP is degraded.

Protocol B: IMAP Fluorescence Polarization (High Throughput)

A homogeneous "mix-and-read" system.[2]

Reagents:

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl

    
    , 0.05% NaN
    
    
    
    . Note: Avoid DTT if possible, or keep < 1 mM as it can interfere with metal beads.
  • Substrate: 100 nM 5-FAM-Kemptide.

  • IMAP Binding Reagent: Progressive Binding System (Molecular Devices) diluted in binding buffer.

Workflow:

  • Reaction: Mix 5 µL Enzyme + 5 µL Substrate/ATP Mix in a black 384-well plate.

  • Incubation: Room temperature for 60 minutes.

  • Binding: Add 30 µL IMAP Binding Reagent.

  • Equilibration: Incubate 30–60 minutes to allow nanoparticle-phosphopeptide complex formation.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).

Validation Check: Calculate the Z'-factor using Positive (Max Enzyme) and Negative (No ATP) controls. A Z' > 0.5 indicates a robust assay.

Visualizing the Workflow Differences

Workflow_Comparison cluster_Radio Radioactive (P81) cluster_Fluoro Fluorescent (FP/IMAP) R_Start Mix Kinase + 32P-ATP + Kemptide R_Incubate Incubate 30°C R_Start->R_Incubate R_Spot Spot on P81 Paper R_Incubate->R_Spot R_Wash Wash 3x with H3PO4 (Removes ATP) R_Spot->R_Wash R_Count Scintillation Counting R_Wash->R_Count F_Start Mix Kinase + ATP + FAM-Kemptide F_Incubate Incubate RT F_Start->F_Incubate F_Add Add Binding Reagent (Nanoparticles) F_Incubate->F_Add F_Read Read Polarization (No Wash) F_Add->F_Read

Figure 2: Workflow comparison highlighting the labor-intensive washing steps of radioactive assays versus the "add-and-read" simplicity of fluorescent assays.

Conclusion & Recommendation

The choice between radioactive and fluorescent Kemptide assays is a trade-off between sensitivity and convenience .

  • Choose Radioactive (

    
    P) if: 
    
    • You are characterizing a new kinase with unknown activity.

    • You need to measure very low reaction rates (femtomoles of product).

    • You require absolute quantitation of specific activity (mol phosphate/min/mg).

    • Your test compounds are highly fluorescent or colored (quenchers).[4]

  • Choose Fluorescent (FP/TR-FRET) if:

    • You are screening libraries (HTS) or performing SAR studies.[2]

    • You need to process >10 plates per day.

    • You wish to avoid regulatory burdens of radiation.

    • You are measuring IC

      
       values where relative inhibition is sufficient.
      

Final Expert Insight: For rigorous enzymology, validate your fluorescent assay against the radioactive method once to ensure the labeled peptide does not introduce steric artifacts. Once validated, the fluorescent workflow provides a robust, scalable platform for drug discovery.

References

  • Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology. Link

  • Gaudet, E. et al. (2003). A homogeneous fluorescence polarization assay for the measurement of kinase activity. Journal of Biomolecular Screening. Link

  • Molecular Devices. IMAP Technology for Kinases, Phosphatases and Phosphodiesterases. Application Note. Link

  • Hills, R. et al. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. Link

  • BenchChem. (Trp4)-Kemptide Assays: A Safer, More Efficient Alternative to Radioactive Methods. Link

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Hazard Identification

The Core Issue: While Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide often viewed as biologically benign, the Trifluoroacetate (TFA) counter-ion attached to it presents a specific environmental and sa...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Issue: While Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide often viewed as biologically benign, the Trifluoroacetate (TFA) counter-ion attached to it presents a specific environmental and safety challenge. As a Senior Application Scientist, I often see researchers treat peptide salts as generic "solid waste." This is incorrect.

The "Hidden" Hazard: Kemptide is typically supplied as a TFA salt. In solution, the trifluoroacetate moiety dissociates.[1] Unlike the peptide, which biodegrades, the trifluoroacetate anion is highly stable, water-soluble, and classified as a short-chain per- and polyfluoroalkyl substance (PFAS). It does not degrade in standard wastewater treatment plants.

Safety Data Sheet (SDS) Key Indicators:

  • Signal Word: Warning (associated with the TFA component).

  • Hazard Statements:

    • H314/H315: Causes skin irritation/burns (concentration dependent).

    • H412: Harmful to aquatic life with long-lasting effects.[2]

  • Waste Classification: Hazardous Chemical Waste (Halogenated Organic).

The Logic of Disposal: Why Segregation Matters

Causality & Environmental Impact: You must understand why we segregate this.

  • Persistence: The C-F bond in the trifluoroacetate group is one of the strongest in organic chemistry. It resists hydrolysis, photolysis, and biodegradation.

  • Mobility: TFA is highly mobile in soil and water. Dumping Kemptide solutions down the sink contributes directly to the accumulation of "forever chemicals" in the local water table.

  • Regulatory Shift: Regulatory bodies (ECHA, EPA) are increasingly scrutinizing TFA as a persistent mobile toxic (PMT) substance.

Self-Validating Protocol:

  • Validation Step: Before disposal, check the pH of your liquid waste. If it is < 2.0 (common in HPLC fractions containing TFA), it is Corrosive Waste. If > 2.0 but contains TFA, it is Halogenated Solvent Waste.

Disposal Decision Matrix

The following diagram illustrates the logical flow for categorizing Kemptide waste streams.

DisposalMatrix Start Kemptide TFA Waste Source State Physical State? Start->State Solid Solid / Powder (Expired or Spilled) State->Solid Powder Liquid Liquid Solution State->Liquid Solution SolidBin HAZARDOUS SOLID WASTE (Double Bagged) Solid->SolidBin Label: Toxic/Irritant Contam Biological Contamination? (e.g., Cell Lysate) Liquid->Contam Yes Yes Contam->Yes Yes No No Contam->No No MixedWaste MIXED WASTE (Chem + Bio) Do NOT Autoclave ChemOnly Chemical Only (Buffer/HPLC) StreamSelect Solvent Content? ChemOnly->StreamSelect Halogenated HALOGENATED WASTE (Contains TFA/ACN) StreamSelect->Halogenated >1% Organic Solvent Aqueous AQUEOUS TOXIC (Trace TFA) StreamSelect->Aqueous Purely Aqueous Yes->MixedWaste No->ChemOnly

Caption: Figure 1. Decision logic for segregating Kemptide TFA waste based on physical state and biological contamination.

Detailed Operational Protocols

Protocol A: Solid Waste (Lyophilized Powder)

Use this for expired vials or spill cleanup materials.

  • PPE Required: Nitrile gloves, safety goggles, lab coat.

  • Containment: Do not throw the vial in the trash. Place the vial (even if empty) into a clear, sealable plastic bag (secondary containment).

  • Labeling: Apply a Hazardous Waste label.

    • Chemical Name: "Kemptide (Trifluoroacetate Salt)."

    • Constituents: Peptide, Trifluoroacetic Acid.[3][4][5]

    • Hazard Class: Irritant / Corrosive (if bulk).

  • Disposal: Place in the designated "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (HPLC Effluent / Assay Buffers)

Use this for PKA assay residues or HPLC purification fractions.

  • Segregation:

    • HPLC Waste: Most Kemptide purification uses Acetonitrile (ACN) and Water with 0.1% TFA. This MUST go into the Halogenated Solvent waste stream because TFA contains fluorine (a halogen).

    • Assay Waste: If the waste is purely aqueous (buffer + peptide) but contains no organics, check local EH&S rules. Usually, this goes to Aqueous Toxic waste due to the TFA persistence.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize it to pH 5-9 using Sodium Bicarbonate before adding it to a general carboy, unless your facility has a dedicated "Acid Waste" stream. Warning: Neutralization can generate CO2 gas; vent the container.

  • Container: High-density polyethylene (HDPE) carboys are preferred. Glass is acceptable but poses a breakage risk.

Protocol C: Mixed Waste (Cell Lysates + Kemptide)

Use this if you added Kemptide to a cell lysate for a kinase activity assay.

  • The Trap: Do NOT bleach or autoclave this waste first if it contains high concentrations of TFA or organic solvents, as this can create hazardous fumes.

  • Procedure: Collect as "Chemical Waste" first. Label it as "Mixed Waste: Biological Agents deactivated by Chemical Constituents" if applicable, or consult EH&S for "Dual Hazard" pickup.

Contextual Workflow: The PKA Assay

To understand the waste volume, we must look at the standard PKA assay workflow. Kemptide is the substrate; the waste is generated at the termination step.

PKA_Assay Substrate Kemptide TFA (Substrate) Reaction Phosphorylation (30°C, 10-30 min) Substrate->Reaction Enzyme PKA Enzyme (Catalytic Subunit) Enzyme->Reaction ATP ATP / Mg2+ ATP->Reaction Product Phospho-Kemptide Reaction->Product ADP ADP Reaction->ADP Stop Stop Solution (Often Acidic/TFA) Reaction->Stop Termination Waste LIQUID WASTE (Contains TFA) Product->Waste Post-Analysis Stop->Waste

Caption: Figure 2. PKA Assay workflow showing the generation of TFA-contaminated waste at the termination and analysis stages.

Emergency Procedures (Spill Response)

In the event of a solid spill of Kemptide TFA:

  • Isolate: Mark the area.[3]

  • PPE: Wear double nitrile gloves and a P95/N95 dust mask (peptide powders can be respiratory sensitizers).

  • Neutralize/Clean:

    • Cover the powder with a wet paper towel to prevent dust generation.

    • Wipe up with a weak base (1% Sodium Bicarbonate) to neutralize any free TFA acidity.

    • Clean the surface with 70% Ethanol.

  • Disposal: Place all wipes and gloves into the Solid Hazardous Waste bag (Protocol A).

References

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Kemptide. Retrieved from

  • European Chemicals Agency (ECHA). (2023).[6] Per- and polyfluoroalkyl substances (PFAS) restriction proposal. Retrieved from

  • BenchChem. (2025).[5] Navigating the Safe Disposal of Peptide TFA Salts. Retrieved from

  • U.S. EPA. (2023). Increasing Our Understanding of the Health Risks from PFAS and How to Address Them. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.